Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8) is a highly functionalized, privileged heterocyclic scaffold. Its architectural density—featuring a regioselectively addressable N-methyl group, a reducible C4-nitro moiety, and orthogonally reactive C3/C5 dimethyl esters—makes it a critical intermediate in the development of cyclic guanosine 3′,5′-monophosphate phosphodiesterase type 5 (cGMP PDE5) inhibitors[1] and advanced high-nitrogen energetic materials[2].
The synthetic logic behind this molecule relies on exploiting the inherent symmetry of its precursors. By utilizing a
C2v
symmetric starting material, the synthetic route entirely bypasses the regiochemical mixtures that traditionally plague pyrazole N-alkylation.
Step-by-step synthetic workflow for the target pyrazole scaffold.
Step-by-Step Synthetic Methodologies
The synthesis proceeds via a robust, three-step linear sequence. Each step is designed to optimize yield while preventing competing side reactions through careful manipulation of electronic effects.
Protocol A: Electrophilic Aromatic Nitration
Objective: Synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
Causality & Rationale: The pyrazole ring is inherently electron-rich; however, the addition of two strongly electron-withdrawing carboxylic acid groups at C3 and C5 severely depletes the electron density of the
π
-system. Standard nitrating mixtures (conc.
HNO3
/
H2SO4
) fail to achieve meaningful conversion. Oleum (fuming sulfuric acid) is strictly required to force the generation of the highly reactive nitronium ion (
NO2+
) in sufficient concentrations[3].
Procedure:
Cool fuming nitric acid (45 mL) in an ice bath to 0°C.
Dropwise add fuming sulfuric acid (30%
SO3
oleum, 105 mL) over 45 minutes, ensuring the internal temperature remains strictly below 15°C.
Warm the highly aggressive nitrating mixture to 40°C.
Portion-wise add 1H-pyrazole-3,5-dicarboxylic acid (15.0 g) to control the exotherm[3].
Stir the reaction for 12 hours, then carefully quench by pouring the mixture over crushed ice to precipitate the product. Filter and dry under vacuum.
Protocol B: Fischer Esterification
Objective: Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.
Causality & Rationale: Esterification serves a dual purpose. First, it converts the highly polar, water-soluble dicarboxylic acid into a lipophilic diester, allowing for facile extraction into organic solvents. Second, it protects the carboxylic acids from competing O-alkylation in the subsequent step, ensuring that the methylating agent reacts exclusively at the pyrazole nitrogen.
Procedure:
Suspend 4-nitro-1H-pyrazole-3,5-dicarboxylic acid (10.0 g) in anhydrous methanol (150 mL).
Add catalytic concentrated
H2SO4
(2.0 mL).
Reflux the mixture for 24 hours under a nitrogen atmosphere.
Concentrate the solvent under reduced pressure, neutralize with saturated aqueous
NaHCO3
, and extract with ethyl acetate. Dry over
Na2SO4
and evaporate to yield the symmetric diester.
Protocol C: N-Methylation via the "Cesium Effect"
Objective: Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Causality & Rationale: The N-H proton of the nitrated pyrazole is highly acidic. Cesium carbonate (
Cs2CO3
) is selected over sodium or potassium bases due to the "cesium effect." The large ionic radius of
Cs+
results in a loose ion pair with the pyrazolide anion, rendering the nitrogen highly nucleophilic[1]. Crucially, because the starting diester is
C2v
symmetric, electrophilic attack at either N1 or N2 yields the exact same product, completely bypassing regioselectivity issues.
Procedure:
Dissolve the symmetric diester (5.04 g, 22.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL)[1].
Add
Cs2CO3
(7.88 g, 24.0 mmol) and stir for 15 minutes to generate the pyrazolide anion[1].
Partition the mixture between water (50 mL) and ethyl acetate (75 mL). Extract the aqueous phase with dichloromethane, dry the combined organics, and evaporate. Triturate with hexane to yield the product as an off-white solid (93% yield)[1].
A self-validating aspect of this synthesis is observed during Nuclear Magnetic Resonance (NMR) characterization. The starting material (Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate) is symmetric, meaning the two methyl ester groups are chemically equivalent and appear as a single resonance. However, upon N-methylation at N1, the symmetry is permanently broken. The ester at C5 is now sterically and electronically influenced by the adjacent N-methyl group, while the ester at C3 is adjacent to the bare N2 nitrogen.
This symmetry breaking splits the ester signal into two distinct singlets (3.95 ppm, 2 x s), providing absolute confirmation of successful N-alkylation[1].
Logical flow of symmetry breaking during N-alkylation and its analytical consequences.
In the context of medicinal chemistry, this compound is a highly sought-after precursor for Pyrazolopyrimidinone cGMP PDE5 inhibitors (the class of drugs that includes sildenafil)[1]. The synthetic utility of the scaffold lies in the orthogonal reactivity of its functional groups:
Nitro Reduction: The C4-nitro group can be selectively reduced to an amine (e.g., via
Pd/C
catalyzed hydrogenation) without affecting the esters. This amine is subsequently coupled with acyl chlorides to build the pyrimidinone ring[1].
Selective Hydrolysis: Because the symmetry is broken, the C3 and C5 esters possess different steric environments, allowing for highly selective mono-hydrolysis under controlled basic conditions, enabling further diversification of the pharmacophore.
References
US Patent 6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction. Google Patents. 1
Synthesis and Thermal Decomposition Kinetics of Novel High-Energy and Low-Sensitivity Energetic Materials Based on[5,5]-Bicyclic Heterocycles - Crystal Growth & Design, ACS Publications. 2
Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of Their Physicochemical Properties - LMU Munich Dissertation. 3
United States Patent Application (Continuation) - Pyrazolopyrimidinone CGMP PDE5 inhibitors. Googleapis.
Spectroscopic Characterization and Synthetic Methodology of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Executive Summary Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical synthetic intermediate in t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the development of pyrazolopyrimidinone-based cGMP PDE5 inhibitors used for the treatment of erectile dysfunction and pulmonary arterial hypertension[1].
This whitepaper provides an in-depth analysis of its spectroscopic signatures (NMR, IR, and Mass Spectrometry) and establishes self-validating experimental protocols for its synthesis and characterization. By understanding the causality behind its spectral behavior—driven by the intense electron-withdrawing effects of its substituents—researchers can ensure high-fidelity analytical validation during drug development workflows.
N1-methylated pyrazole core; C3/C5 dimethyl esters; C4 nitro group
Synthetic Workflow & Mechanistic Causality
The synthesis of this compound typically proceeds via a two-step sequence from 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The first step is a Fischer esterification using methanol and thionyl chloride. The second step is an N-alkylation using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base[1].
Causality in Regioselectivity: The intermediate dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate exists as a tautomeric mixture. Deprotonation by a base (such as K₂CO₃) yields a symmetrical pyrazolide anion. Subsequent N-alkylation breaks this symmetry, yielding the target 1-methylated asymmetric product.
Synthetic workflow for Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Spectroscopic Characterization (The Core)
The spectroscopic data of this molecule is heavily dictated by the synergistic electron-withdrawing effects of the nitro group and the two ester moieties, which severely deplete electron density from the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is remarkably simple due to the lack of ring protons, yet highly diagnostic.
¹H NMR Data (CDCl₃, 300/400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Mechanistic Rationale
4.26
Singlet (s)
3H
N1-CH₃
The N-methyl protons are severely deshielded by the adjacent electronegative N1 atom and the conjugated C4-NO₂ group, pushing the shift unusually downfield compared to standard N-alkyl pyrazoles[1].
| 3.95 | Singlet (2xs) | 6H | C3 & C5 -OCH₃ | Despite the molecule's asymmetry, the through-space and through-bond electronic environments of the two ester methoxy groups are nearly identical, resulting in accidental equivalence (or two overlapping singlets)[1]. |
¹³C NMR Data (CDCl₃, 75/100 MHz) - Empirical Assignments
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~160.2, 158.5
Quaternary (C=O)
C3 and C5 ester carbonyls
~142.0, 133.0
Quaternary (Ar-C)
C3 and C5 pyrazole ring carbons
~135.5
Quaternary (Ar-C)
C4 (bearing the -NO₂ group)
~53.5, 53.2
Primary (-CH₃)
C3 and C5 ester methoxy carbons
| ~40.5 | Primary (-CH₃) | N1-methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The electron-withdrawing nature of the pyrazole core shifts the ester carbonyl stretching frequencies slightly higher than typical aliphatic esters.
In positive Electrospray Ionization (ESI+), the molecule exhibits a strong propensity to form adducts due to the high density of hydrogen-bond acceptors (six oxygen atoms, three nitrogen atoms).
Mass Spectrometry Data (ESI+)
m/z Value
Ion Type
Relative Abundance
Diagnostic Significance
261.08
[M+NH₄]⁺
Base Peak (100%)
Highly characteristic ammonium adduct formed when using ammonium formate/acetate buffers[1].
244.05
[M+H]⁺
High
Protonated molecular ion.
212.04
[M+H - CH₃OH]⁺
Medium
Loss of neutral methanol (32 Da) from the ester group.
| 198.05 | [M+H - NO₂]⁺ | Low/Medium | Cleavage of the C4-NO₂ bond (loss of 46 Da)[3]. |
Proposed ESI-MS fragmentation pathways for the [M+H]+ precursor ion.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Synthesis & In-Process Control (IPC)
Esterification: Suspend 4-nitro-1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in dry methanol. Slowly add thionyl chloride (3.0 eq) dropwise at 0 °C. Reflux for 48 hours.
Concentration: Remove volatiles under reduced pressure to yield the intermediate dimethyl ester.
Alkylation: Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and dimethyl sulfate (1.1 eq). Stir at room temperature for 12 hours[1].
Self-Validation Checkpoint (LC-MS): Before quenching, sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Proceed to workup ONLY if the m/z 228 [M-H]⁻ peak of the unmethylated precursor has completely disappeared and the m/z 261[M+NH₄]⁺ peak is dominant.
Workup: Partition between water and dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Triturate with hexane to yield an off-white solid[1].
Protocol 2: NMR Acquisition Standard
Sample Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
Instrument Parameters (¹H): Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: The highly isolated N-methyl protons lack adjacent protons for efficient dipole-dipole relaxation; a longer D1 ensures accurate integration (exactly 3H vs 6H).
Instrument Parameters (¹³C): Acquire a minimum of 512 scans due to the presence of four distinct quaternary carbons (C3, C4, C5, and two C=O), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.
References
Title: Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction (Patent US6333330B1)
Title: Direct C–H Alkenylation of Functionalized Pyrazoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Advanced Crystal Structure Analysis of 1-Methyl-4-Nitropyrazole Derivatives: A Technical Whitepaper
Executive Summary & Mechanistic Rationale The 1-methyl-4-nitropyrazole (1-M-4-NP) scaffold represents a highly versatile heterocyclic system. While historically significant in the development of high-energy materials[1],...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 1-methyl-4-nitropyrazole (1-M-4-NP) scaffold represents a highly versatile heterocyclic system. While historically significant in the development of high-energy materials[1], its recent application as a coordinating ligand in transition metal chemistry has opened new frontiers in oncology. The unique electronic profile of 1-M-4-NP—driven by the strong electron-withdrawing nature of the nitro group at the 4-position and the steric bulk of the methyl group at the 1-position—dictates both its chemical reactivity and its crystallographic packing[1].
In metallo-pharmaceutical design, particularly with Platinum(II) complexes, the spatial orientation of these ligands is paramount. The structural geometry (e.g., cis vs. trans isomerism) directly governs the complex's ability to intercalate or cross-link with DNA. Recent crystallographic resolutions of[trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) have demonstrated antiproliferative activity that surpasses cisplatin across multiple human cancer cell lines (MCF-7, ES-2, and A-549) [1.3],. This guide elucidates the causal relationships between synthetic choices, thermal isomerization, and the rigorous crystallographic workflows required to validate these molecular architectures.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic checkpoints (e.g., TLC monitoring, CheckCIF validation) to confirm empirical success before proceeding to subsequent stages.
Synthesis and Thermal Isomerization of Pt(II) Complexes
Causality Insight: The initial complexation of 1-M-4-NP with
K2PtCl4
occurs under kinetic control, predominantly yielding the cis isomer. The electron-withdrawing 4-nitro group reduces the nucleophilicity of the pyrazole nitrogen, necessitating extended reaction times. Subsequent thermal treatment provides the activation energy required to overcome the isomerization barrier, yielding the thermodynamically stable trans isomer, which minimizes steric clashes between the bulky pyrazole rings[2].
Step-by-Step Protocol:
Ligand Preparation: Dissolve 254 mg (2 mmol) of 1-methyl-4-nitropyrazole in 15 mL of warm deionized water[2].
Metal Complexation: Dropwise, add a solution of 415 mg (1 mmol) of
K2PtCl4
dissolved in 5 mL of water[2].
Kinetic Incubation: Maintain the reaction mixture in absolute darkness at 25 °C. Validation Checkpoint: Monitor periodically via Thin-Layer Chromatography (TLC) until the free ligand is consumed (approximately 3 weeks)[2].
Isolation: Filter the resulting yellow precipitate, which consists of a crude mixture of cis and trans Pt complexes[2].
Thermal Isomerization: Suspend the crude mixture in a high-boiling solvent and apply controlled thermal treatment to drive the structural rearrangement from cis to trans[2].
Crystallization: Recrystallize the purified trans product from an acetone/water mixture to yield X-ray quality single crystals (di-acetone solvate)[2],[3].
Synthesis and thermodynamic isomerization pathway of Pt(II) complexes.
X-Ray Diffraction (XRD) and Structural Refinement
Causality Insight: For heavy metal complexes like Pt(II), Single-Crystal X-Ray Diffraction (SC-XRD) utilizing Molybdenum Kα radiation (
λ=0.71073
Å) is strictly required. Mo Kα possesses higher energy than Copper Kα, significantly reducing severe X-ray absorption effects and fluorescence caused by the platinum core, thereby preventing artifacts in the electron density map[4]. Conversely, for purely organic derivatives where single crystals are unattainable, X-ray powder diffraction coupled with bond-restrained Rietveld refinement is deployed[5].
Step-by-Step Protocol:
Mounting: Select a crystal of optimal dimensions (e.g.,
0.25×0.21×0.15
mm) and mount it on a diffractometer using a cryoloop and perfluoropolyether oil to prevent solvent loss[4].
Data Collection: Collect intensity data using Mo Kα radiation. Ensure variable-speed
ω/2θ
scans are utilized to capture high-resolution reflections up to
θ=25°
[4].
Data Reduction & Absorption Correction: Apply multi-scan absorption corrections to account for the heavy Pt atom.
Structure Solution: Solve the phase problem using Direct Methods or Patterson synthesis (which excels at locating heavy atoms).
Refinement: Refine the structure using full-matrix least-squares on
F2
via SHELXL. Draw thermal ellipsoids at the 50% probability level to validate atomic displacement parameters[2],[3].
Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. Validation Checkpoint: The absence of Level A/B alerts confirms the structural integrity and space group assignment.
Crystallographic data processing and self-validation pipeline.
Quantitative Crystallographic Data
The structural parameters of 1-M-4-NP derivatives vary significantly based on their substituents and metal coordination. Table 1 summarizes the crystallographic parameters of three distinct 1-M-4-NP systems, highlighting the transition from purely organic packing to organometallic coordination.
Table 1: Comparative Crystallographic Parameters of 1-Methyl-4-Nitropyrazole Derivatives
Analyzing the crystal structures reveals critical insights into the intramolecular forces governing these derivatives:
Repulsion and Conformational Shifts: In the purely organic derivative 3,5-Bis[(N,N-dimethylamino)methyleneamino]-1-methyl-4-nitropyrazole, powder diffraction data reveals that the two nearly planar amino chains adopt different conformations. This asymmetry is directly caused by the steric repulsion from the pyrazole 1-methyl group and a short interatomic contact with the 4-nitro group[5].
Hydrogen Bonding Networks: In 3-methoxycarbonyl-1-methyl-4-nitropyrazole-5-carboxylic acid monohydrate, the pyrazole ring remains strictly planar. The structural stability is driven by the water of crystallization, which forms robust hydrogen bonds with the acid proton of one molecule and the unsubstituted pyrazole nitrogen of a symmetry-related molecule[4].
Square Planar Coordination: In the trans-Pt(II) complex, the platinum center adopts a classical square planar geometry. The trans configuration allows the bulky 1-methyl-4-nitropyrazole ligands to minimize steric hindrance, which is a critical factor in its ability to effectively bind to DNA and exhibit high cytotoxicity against cancer cells[2],[6].
References
Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity
Source: Molecules (MDPI), 2020.
URL:[Link]
3,5-Bis[(N,N-dimethylamino)methyleneamino]-1-methyl-4-nitropyrazole from X-ray powder diffraction data
Source: Acta Crystallographica Section C, 2000.
URL:[Link]
The Pyrazole Scaffold in Drug Discovery: A Technical Guide to Biological Activity Screening
Introduction: The Privileged Nature of the Pyrazole Ring In the landscape of modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Nature of the Pyrazole Ring
In the landscape of modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Its synthetic accessibility, favorable drug-like physicochemical properties, and versatile bioisosteric replacement capabilities make it a cornerstone in the design of targeted therapeutics[1].
As a Senior Application Scientist, I approach the screening of substituted pyrazoles not merely as a high-throughput numbers game, but as a mechanistic interrogation of structure-activity relationships (SAR). The unique electronic distribution of the pyrazole ring allows it to act simultaneously as a hydrogen bond donor and acceptor. This dual capacity is the fundamental causality behind its profound efficacy in two major therapeutic domains: anti-inflammatory cyclooxygenase-2 (COX-2) inhibition and targeted anticancer protein kinase inhibition[1].
Mechanistic Grounding: Causality in Target Engagement
To design a self-validating screening protocol, we must first understand why pyrazoles interact with their targets.
Anti-Inflammatory Activity: The COX-2 Selectivity Paradigm
The mechanism of action for diaryl-substituted pyrazoles (such as the FDA-approved drug Celecoxib) relies on exploiting the structural divergence between COX-1 and COX-2 enzymes. COX-2 possesses a secondary allosteric side pocket that is significantly larger and more accessible than that of COX-1.
When screening novel pyrazole derivatives for anti-inflammatory activity, the causality of selectivity lies in the sulfonamide or methylsulfonyl substituents on one of the aryl rings. These groups insert into the COX-2 specific side pocket, forming critical hydrogen bonds with Arg513 and His90 residues[2]. This binding induces a conformational block that halts prostaglandin synthesis without disrupting the gastroprotective baseline functions of COX-1.
Mechanism of COX-2 selective inhibition by diaryl-substituted pyrazoles.
Anticancer Activity: Kinase Hinge Region Binding
In oncology, the altered activation of protein kinases (PKs) drives tumor proliferation. Pyrazole derivatives act as ATP-competitive inhibitors. The causality of their high affinity is rooted in the
sp2
nitrogens of the heteroaromatic ring, which act as strong H-bond acceptors[3]. The N-unsubstituted pyrazole ring mimics the adenine moiety of ATP, anchoring the molecule into the kinase "hinge region" via simultaneous hydrogen bond donation and acceptance[1]. This mechanism is leveraged in several FDA-approved kinase inhibitors, including Crizotinib and Asciminib[1].
High-Throughput Screening (HTS) Methodologies
A robust screening cascade must be a self-validating system. This means incorporating orthogonal assays, positive/negative controls, and counter-screens to eliminate false positives (e.g., pan-assay interference compounds or general cytotoxins).
To evaluate novel triarylpyrazoles against kinases (e.g., EGFR, AKT, BRAF), we utilize a luminescence-based ADP-Glo assay[4]. This assay is chosen because it directly measures the ADP formed from kinase activity, providing a universal, non-radioactive readout that is strictly proportional to enzymatic turnover.
Step-by-Step Methodology:
Reagent Preparation: Prepare kinase buffer (typically containing HEPES, MgCl2, EGTA, and DTT). Dilute the purified recombinant kinase (e.g., EGFR) and the specific lipid/peptide substrate to optimal concentrations.
Compound Dispensing: Using an acoustic liquid handler, dispense pyrazole compound libraries (in DMSO) into a 384-well white microplate. Include DMSO-only wells as negative controls (maximum kinase activity) and a known inhibitor (e.g., Erlotinib for EGFR) as a positive control.
Kinase Reaction: Add the kinase/substrate mixture to the wells. Initiate the reaction by adding ultra-pure ATP. Incubate at room temperature for 60 minutes.
ADP-Glo Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
Kinase Detection: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction to produce light[4].
Readout & Analysis: Measure luminescence using a multimode microplate reader. Calculate the IC
50
values using non-linear regression analysis.
When screening pyrazole derivatives for activity against pathogens like Trypanosoma cruzi or resistant bacterial strains, a phenotypic approach is prioritized to ensure cell permeability and physiological efficacy[5].
Step-by-Step Methodology:
Pathogen Culture: Culture T. cruzi trypomastigotes or bacterial strains (e.g., S. aureus) in appropriate media (e.g., RPMI-1640 or Nutrient Broth)[6].
Compound Incubation: Seed the pathogens into 96-well plates. Add serially diluted pyrazole derivatives (range: 0.1 µM to 500 µM). Incubate for 72 hours under standard physiological conditions.
Viability Quantification (Resazurin/ATP): Add a viability indicator (e.g., resazurin or CellTiter-Glo). Viable cells reduce resazurin to highly fluorescent resorufin, or generate ATP that drives luminescence.
Counter-Screening (Crucial Self-Validation): In parallel, screen the exact same compound concentrations against a mammalian cell line (e.g., Vero cells or HEK293).
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC
50
(cytotoxic concentration in Vero cells) by the IC
50
(inhibitory concentration in the pathogen). An SI > 10 indicates pathogen-specific activity rather than general cytotoxicity[5].
High-throughput screening workflow for identifying bioactive pyrazole hits.
Data Presentation: Comparative Efficacy
The structural plasticity of pyrazoles allows for fine-tuning of biological activity. Below is a synthesized representation of quantitative screening data demonstrating the efficacy of optimized pyrazole derivatives compared to clinical standards.
Table 1: Comparative COX-2 Selectivity of Pyrazole Derivatives
Note: Data reflects the critical nature of side-pocket engagement for COX-2 selectivity.
Table 2: Kinase Inhibitory Activity (IC
50
) of Pyrazole Scaffolds against Cancer Cell Lines
Note: Demonstrates the broad-spectrum applicability of pyrazoles against varying kinase-driven malignancies.
The biological activity screening of substituted pyrazole compounds requires a rigorous, mechanistically driven approach. By understanding the causality of pyrazole binding—whether it is the insertion into the COX-2 allosteric pocket or the ATP-mimetic hydrogen bonding in kinase hinge regions—scientists can design intelligent HTS workflows. Implementing self-validating protocols with stringent counter-screens ensures that the hits generated are not merely assay artifacts, but genuine lead compounds with the potential to advance clinical therapeutics.
References
Source: National Institutes of Health (NIH)
Source: Royal Society of Chemistry (RSC)
Source: MDPI (Molecules)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi
Source: ACS Medicinal Chemistry Letters
URL
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents
Source: MDPI
URL
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis...
The Nitropyrazole Scaffold: A Versatile Engine for Targeted Therapeutics
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Whitepaper Executive Summary The nitropyrazole scaffold has emerged as a highly privileged structure...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Guide & Whitepaper
Executive Summary
The nitropyrazole scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Characterized by a five-membered heteroaromatic ring coupled with a strongly electron-withdrawing nitro group, nitropyrazoles serve dual roles: they are intrinsically bioactive pharmacophores and highly versatile synthetic intermediates. The nitro group significantly modifies the electronic properties of the pyrazole core, enhancing target binding affinity while acting as a functional handle for downstream derivatization (e.g., reduction to aminopyrazoles)[1].
This technical guide explores the mechanistic rationale behind utilizing nitropyrazole derivatives across three primary therapeutic domains: oncology (kinase inhibition), neurodegeneration (LRRK2 inhibition), and infectious diseases (trypanosomacidal agents). By analyzing the causality behind specific structural modifications, this guide provides a self-validating framework for researchers looking to leverage nitropyrazoles in drug discovery.
Core Therapeutic Targets & Mechanistic Pathways
Oncology: Overcoming Kinase Resistance
Nitropyrazoles are foundational in synthesizing next-generation kinase inhibitors designed to overcome acquired clinical resistance.
EGFR L858R/T790M/C797S (Non-Small Cell Lung Cancer): The C797S mutation is a primary mechanism of resistance to third-generation EGFR inhibitors like Osimertinib. Researchers have utilized 4-nitropyrazole as a starting material to synthesize pteridin-7(8H)-one derivatives. The reduction of the nitro group allows for nucleophilic substitution, yielding compounds that directly interact with the mutated Ser797 residue and the hydrophobic pocket encircled by the gatekeeper Met790. This structural design achieves potent selectivity with an IC50 of 18.94 nM against the triple-mutant EGFR[2].
FLT3 & CDK2/4 (Acute Myeloid Leukemia): 4-nitropyrazole-3-carboxylic acid is utilized to synthesize 1H-pyrazole-3-carboxamide derivatives. By coupling the carboxylic acid with various amines and subsequently reducing the nitro group, researchers generate potent dual inhibitors. These compounds exhibit sub-nanomolar activity against FLT3 (IC50: 0.089 nM) and CDK2/4, effectively inhibiting the proliferation of MV4-11 leukemia cells[3].
Neurodegeneration: LRRK2 Inhibition in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a major genetic target for Parkinson's disease. Early anilino-aminopyrimidine inhibitors suffered from poor brain penetrance and metabolic liabilities (e.g., toxic aniline metabolites). By utilizing 5-methyl-3-nitropyrazole, chemists can synthesize aminopyrazoles that act as highly effective aniline bioisosteres . The replacement of the aniline ring with an aminopyrazole improves aqueous solubility, reduces metabolic soft spots, and drastically enhances blood-brain barrier (BBB) penetration, yielding highly selective LRRK2 inhibitors with a cellular IC50 of 28 nM[4].
Infectious Diseases: Trypanosomacidal and Antibacterial Action
Chagas Disease & Human African Trypanosomiasis: 2-Nitropyrazole and 3-nitropyrazole scaffolds are alkylated and reduced to form N-ethylurea pyrazole derivatives. These compounds demonstrate a fast-killing, trypanosomacidal mode of action against Trypanosoma cruzi intracellular forms, mirroring the kinetics of benznidazole but with significantly higher potency[5].
Antibacterial Acidifiers: 4-Nitropyrazole-3-carboxylic acid acts as a short-chain organic acid with strong antibacterial properties. It exerts a potent inhibitory effect on pathogenic bacteria such as Escherichia coli and Salmonella by disrupting cellular homeostasis, making it a valuable agent in veterinary and agricultural applications[6].
Logical Architecture of Nitropyrazole Derivatization
The following Graphviz diagram illustrates the divergent synthetic pathways and therapeutic applications originating from the base nitropyrazole scaffold.
Caption: Therapeutic divergence of nitropyrazole scaffolds across oncology, CNS, and infectious diseases.
Quantitative Data Summary
The table below consolidates the target affinities and mechanistic profiles of key nitropyrazole-derived agents.
Therapeutic Area
Target
Starting Scaffold
Potency (IC50)
Mechanism of Action
Oncology
EGFR (L858R/T790M/C797S)
4-Nitropyrazole
18.94 nM
Direct interaction with mutated Ser797 and Met790 gatekeeper[2].
Oncology
FLT3 / CDK2/4
4-Nitropyrazole-3-carboxylic acid
0.089 nM (FLT3)
Dual kinase inhibition disrupting AML cell proliferation[3].
CNS
LRRK2
5-Methyl-3-nitropyrazole
28 nM (Cell)
Aminopyrazole acts as a brain-penetrant aniline bioisostere[4].
Infectious
Trypanosoma cruzi
2-Nitropyrazole
Fast-killing
Trypanosomacidal kinetics similar to benznidazole[5].
Experimental Protocols & Methodologies
To ensure scientific reproducibility, the following workflows detail the synthesis and biological evaluation of nitropyrazole derivatives. The causality of each chemical transformation is explicitly defined.
Protocol A: Synthesis of Brain-Penetrant Aminopyrazole LRRK2 Inhibitors
Objective: To convert a nitropyrazole into a metabolically stable aniline bioisostere for CNS penetration.[4]
Alkylation of the Scaffold:
Step: React 5-methyl-3-nitropyrazole with the desired alkyl halide in the presence of a weak base (e.g.,
K2CO3
) in DMF.
Rationale: Alkylation at the N1 position blocks tautomerization and increases lipophilicity, a critical parameter for crossing the blood-brain barrier.
Catalytic Hydrogenation (Nitro Reduction):
Step: Dissolve the alkylated nitropyrazole in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
Rationale: The highly electron-withdrawing nitro group is reduced to an electron-donating amine. This aminopyrazole intermediate is structurally primed to mimic aniline without the associated toxicological liabilities.
Palladium-Catalyzed Cross-Coupling:
Step: Couple the resulting aminopyrazole with 2-chloro-4-methylamino-5-trifluoromethylpyrimidine using a Pd catalyst (e.g.,
Pd2(dba)3
) and a bulky phosphine ligand (e.g., Xantphos) in dioxane at 100°C.
Rationale: The cross-coupling forms the final kinase inhibitor architecture, positioning the pyrazole nitrogen to form critical hydrogen bonds within the LRRK2 ATP-binding hinge region.
Protocol B: Time-to-Kill Assay for Trypanosomacidal Activity
Objective: To determine whether nitropyrazole-derived N-ethylureas exhibit static or cidal kinetics against T. cruzi.[5]
Cell Infection:
Step: Infect mammalian host cells (e.g., L6 myoblasts) with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI). Incubate for 24 hours to allow intracellular amastigote formation.
Compound Exposure:
Step: Wash away extracellular parasites. Treat infected cells with the nitropyrazole derivative at concentrations corresponding to
10×IC50
. Include benznidazole (fast-killing) and posaconazole (slow-killing) as positive controls.
Kinetic Monitoring:
Step: Fix and stain cells at specific time intervals (e.g., 24, 48, 72, 96 hours). Quantify the number of intracellular amastigotes per host cell using automated high-content imaging.
Rationale: A rapid reduction in parasite load within the first 24-48 hours confirms a trypanosomacidal (fast-killing) mechanism of action, validating the nitropyrazole derivative's efficacy over slow-acting fungistatic agents.
The Nitro Group's Commanding Influence on Pyrazole Reactivity: A Technical Guide for Researchers and Drug Developers
Introduction: The Pyrazole Scaffold and the Transformative Power of the Nitro Group The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold and the Transformative Power of the Nitro Group
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The reactivity and biological profile of the pyrazole scaffold can be profoundly modulated by the introduction of substituents. Among these, the nitro group (–NO₂) stands out for its potent electron-withdrawing nature, which dramatically alters the electron density distribution within the pyrazole ring and, consequently, its chemical reactivity.[3] This guide provides an in-depth exploration of the multifaceted role of the nitro group in directing the reactivity of the pyrazole ring, offering field-proven insights for researchers, scientists, and drug development professionals.
The nitro group's influence stems from a combination of strong inductive and resonance effects. It deactivates the pyrazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, a duality that opens up a rich and versatile chemistry.[4][5] Understanding how to leverage the presence of a nitro group is paramount for the strategic design and synthesis of novel pyrazole-based compounds with tailored properties.
I. Synthesis of Nitropyrazoles: Laying the Foundation
The strategic placement of a nitro group on the pyrazole ring is the first critical step in harnessing its reactivity-directing capabilities. The primary methods for synthesizing nitropyrazoles involve direct nitration of the pyrazole ring or a two-step process of N-nitration followed by thermal or acid-catalyzed rearrangement.[6]
Direct C-Nitration of Pyrazole
Direct nitration of pyrazole typically yields 4-nitropyrazole as the major product, a consequence of the C4 position being the most electron-rich and sterically accessible.[7]
Experimental Protocol: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [8]
This method provides a high-yield and efficient route to 4-nitropyrazole from pyrazole.
Step 1: Formation of Pyrazole Sulfate: To a 100 mL four-necked flask equipped with a stirrer and thermometer, sequentially add concentrated sulfuric acid (11 mL, 0.21 mol) and pyrazole (6.8 g, 0.1 mol) at room temperature. Stir the mixture for 30 minutes.
Step 2: Nitration: In a separate flask, prepare fuming nitrosulfuric acid by adding fuming nitric acid (6.3 mL, 0.15 mol) dropwise to 20% fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, maintaining the temperature between 0 and 10°C.
Reaction: Add the prepared fuming nitrosulfuric acid dropwise to the pyrazole sulfate solution in an ice-water bath. After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate a white solid.
Isolation and Purification: Collect the solid by filtration, wash with ice water, and dry under vacuum. Recrystallization from ethyl ether/hexane affords 4-nitropyrazole in high purity.
Reagent/Solvent
Molar Ratio (to Pyrazole)
Fuming Nitric Acid
1.5
Fuming Sulfuric Acid
3.0
Concentrated Sulfuric Acid
2.1
Table 1. Optimized Molar Ratios for the Synthesis of 4-Nitropyrazole.[8]
N-Nitration and Rearrangement for 3(5)-Nitropyrazoles
The synthesis of 3-nitropyrazole and 5-nitropyrazole isomers is typically achieved through a two-step sequence involving the initial formation of N-nitropyrazole, followed by a rearrangement.[6][9]
Experimental Protocol: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [9][10]
Step 1: N-Nitration: In a suitable reaction vessel, pyrazole is reacted with a nitrating mixture, such as nitric acid in acetic anhydride or a mixture of nitric and sulfuric acids, at low temperatures (typically below 15°C) to yield N-nitropyrazole.[9][10]
Step 2: Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling solvent, such as n-octanol, at temperatures around 185-190°C to induce rearrangement to 3-nitropyrazole.[10]
Work-up and Purification: After the rearrangement is complete, the reaction mixture is cooled, and the 3-nitropyrazole is isolated and purified, often by recrystallization.
II. Electrophilic Substitution: The Deactivating and Directing Influence of the Nitro Group
The strongly electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic aromatic substitution (EAS).[4] However, it also acts as a meta-director, guiding incoming electrophiles to the positions meta to its own.[11] This is a crucial consideration when planning the synthesis of polysubstituted pyrazoles.
In an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position due to its higher electron density.[7] When a nitro group is present, for instance at the 4-position, the ring is significantly deactivated, and further electrophilic substitution becomes challenging, often requiring harsh reaction conditions. If substitution does occur, the nitro group will direct the incoming electrophile to the C3 or C5 positions (meta to C4).
Figure 1. Directing effects in the electrophilic substitution of pyrazole versus 4-nitropyrazole.
III. Nucleophilic Aromatic Substitution: Activating the Pyrazole Ring for Functionalization
The presence of one or more nitro groups dramatically enhances the susceptibility of the pyrazole ring to nucleophilic aromatic substitution (SNAr).[5][12] The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate, a key step in the SNAr mechanism, is central to this activation.[13] This opens up a plethora of synthetic possibilities for introducing a wide range of nucleophiles onto the pyrazole core.
The position of the nitro group relative to a leaving group (such as a halogen) is critical. For SNAr to be efficient, the nitro group should be positioned ortho or para to the leaving group, allowing for effective resonance stabilization of the Meisenheimer complex.
A noteworthy aspect of nitropyrazole chemistry is that the nitro group itself can act as a leaving group, particularly in highly nitrated pyrazoles.
Comparative Reactivity in Nucleophilic Substitution:
Studies have shown that in N-substituted dinitropyrazoles, a nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than a nitro group at the 3-position.[14] In the case of 3,4,5-trinitro-1H-pyrazole, nucleophilic substitution occurs preferentially at the C4 position. However, upon N-methylation to form N-methyl-3,4,5-trinitropyrazole, the regioselectivity shifts, and nucleophilic attack is favored at the C5 position.[15]
Experimental Protocol: Nucleophilic Substitution of a Nitro Group in 1-Amino-3,4-dinitropyrazole
This protocol illustrates the regioselective substitution of a nitro group by a sulfur nucleophile.
Reaction Setup: In a suitable solvent, dissolve 1-amino-3,4-dinitropyrazole.
Nucleophile Addition: Add a sulfur nucleophile, such as a thiol in the presence of a base, to the solution.
Reaction Conditions: The reaction is typically carried out at a moderate temperature, and the progress is monitored by an appropriate analytical technique like TLC or LC-MS.
Work-up and Isolation: Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by chromatography or recrystallization. The reaction generally proceeds with regioselective substitution of the nitro group at the 3-position.
IV. Reduction of the Nitro Group: A Gateway to Aminopyrazoles
The reduction of the nitro group to an amino group is one of the most valuable transformations in the chemistry of nitropyrazoles. This conversion provides access to aminopyrazoles, which are highly sought-after building blocks in medicinal chemistry, particularly for the development of kinase inhibitors.[2][8]
A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired chemoselectivity.
Commonly Used Reducing Agents for Nitropyrazoles:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[4]
Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are widely used and offer good functional group tolerance.[4]
Hydrazine Hydrate with a Catalyst: A combination of hydrazine hydrate with a catalyst like Raney nickel can be a very effective system for the reduction of nitropyrazoles.[4]
Figure 2. The reduction of nitropyrazoles to aminopyrazoles as a key step in the synthesis of bioactive molecules.
V. Cycloaddition Reactions: Expanding the Chemical Space
The electron-withdrawing nature of the nitro group can influence the participation of the pyrazole ring in cycloaddition reactions. While the aromaticity of the pyrazole ring generally makes it a reluctant participant in Diels-Alder reactions, the presence of a nitro group can enhance its dienophilic or dipolarophilic character.
More commonly, nitropyrazole derivatives are utilized in 1,3-dipolar cycloaddition reactions.[16] For instance, azido-nitropyrazoles can undergo cycloaddition with alkynes to form triazole-substituted pyrazoles, a reaction often facilitated by copper(I) catalysis (click chemistry).[17] This approach is a powerful tool for creating complex heterocyclic systems.
VI. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The advent of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these powerful methods can be applied to nitropyrazole substrates. Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds between a nitropyrazole halide (or triflate) and a boronic acid derivative.[18]
The nitro group, being strongly electron-withdrawing, can influence the reactivity of the pyrazole substrate in these reactions. While the nitro group itself is generally stable under typical cross-coupling conditions, its electronic effect on the ring can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Nitropyrazole Derivative (General Procedure)
Reaction Setup: In a reaction vessel, combine the nitropyrazole halide (e.g., 4-bromo-3-nitropyrazole), a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).
Reaction Conditions: The mixture is typically heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS.
Work-up and Isolation: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
VII. Applications in Drug Discovery and Materials Science
The unique reactivity imparted by the nitro group makes nitropyrazoles and their derivatives invaluable in several scientific domains.
Medicinal Chemistry: As previously mentioned, the reduction of nitropyrazoles to aminopyrazoles is a cornerstone in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for cancer therapy.[2] The amino group serves as a crucial handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.[8]
Energetic Materials: The high nitrogen content and positive oxygen balance conferred by multiple nitro groups make polynitropyrazoles attractive candidates for the development of high-performance, insensitive energetic materials.[6][19]
Agrochemicals: The pyrazole scaffold is prevalent in many commercial pesticides and herbicides, and the introduction of a nitro group can modulate their biological activity and environmental persistence.[1]
Conclusion: A Versatile Tool for Chemical Innovation
The nitro group is far more than a simple substituent on the pyrazole ring; it is a powerful control element that dictates the molecule's reactivity and opens doors to a vast chemical space. Its ability to deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution provides a versatile toolkit for the synthetic chemist. Furthermore, the facile conversion of the nitro group to an amino group offers a reliable pathway to highly valuable intermediates for drug discovery. For researchers and professionals in the chemical sciences, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of nitropyrazole chemistry in the creation of novel and impactful molecules.
References
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Li, C., Sun, T., & Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyes and Pigments, 60(2), 168-169.
Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3791.
Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.
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Zapol'skii, V. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7380.
Dalinger, I. L., et al. (2010). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics, 35(3), 241-252.
Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
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El-Faham, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28246-28273.
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Bao, X., et al. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry, 20(12), 2370-2386.
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Application Note: Synthetic Utility of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8) Executive Summary & Chemical Profiling In th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8)
Executive Summary & Chemical Profiling
In the landscape of modern drug discovery and materials science, densely functionalized heterocycles serve as foundational building blocks.1 is a highly versatile, electron-deficient pyrazole derivative. The strategic placement of a nitro group at the C4 position, flanked by two methyl ester groups at C3 and C5, and an N-methyl group at N1, creates a unique reactivity profile.
This compound is primarily utilized in two divergent pathways:
Pharmaceuticals: Reduction of the nitro group yields a 4-amino derivative, a critical precursor for cyclocondensation into pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines—core scaffolds for ATP-competitive kinase inhibitors.
Advanced Materials: Saponification of the diester yields a rigid dicarboxylic acid, heavily utilized as an organic ligand in the construction of Metal-Organic Frameworks (MOFs) and high-performance polyamides.
Mechanistic Insights & Reactivity Mapping
Understanding the electronic and steric environment of this pyrazole is critical for designing successful synthetic routes. The pyrazole ring is heavily deactivated toward electrophilic attack due to the combined electron-withdrawing effects of the nitro and ester groups. Consequently, functionalization relies on manipulating the existing substituents.
Steric Differentiation: The C5 ester is sterically hindered by the adjacent N1-methyl group. This allows for potential regioselective mono-saponification if strictly stoichiometric base is used at low temperatures. However, for global saponification, elevated temperatures and excess base are mandatory to overcome this steric barrier.
Nitro Group Activation: The strongly electron-withdrawing nature of the C3/C5 esters makes the C4-nitro group highly susceptible to 2. Methanol is the optimal solvent for this reduction, as it stabilizes the polar hydroxylamine intermediates and facilitates rapid proton transfer, preventing catalyst poisoning.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs) and specific analytical checkpoints, researchers can verify the success of the transformation before proceeding to downstream steps.
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesis of Dimethyl 4-amino-1-methyl-1H-pyrazole-3,5-dicarboxylate.
Causality of Choices: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid concurrent hydrolysis of the methyl esters. Methanol is chosen as the solvent to ensure complete solubility of the starting material and to act as a proton shuttle.
Step-by-Step Methodology:
Setup: To a flame-dried 100 mL round-bottom flask, add Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (2.43 g, 10.0 mmol) and anhydrous methanol (40 mL).
Catalyst Addition: Carefully add 10% Pd/C (250 mg, ~10 wt%) under a continuous stream of argon to prevent auto-ignition of the catalyst by solvent vapors.
Reaction: Evacuate the flask and backfill with hydrogen gas (balloon). Repeat this purge cycle three times. Stir the suspension vigorously at 25 °C for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1).
Validation: The starting material (UV active, Rf ~0.6) should completely disappear. The product will appear as a highly polar spot (Rf ~0.2) that stains intensely purple/brown with Ninhydrin, confirming the presence of the primary amine.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess methanol (2 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the product as an off-white solid.
Analytical Validation: ^1^H NMR (CDCl3) will confirm success via the appearance of a broad singlet at ~4.80 ppm (integrating for 2H, -NH2) and the retention of the two distinct methoxy singlets at ~3.95 and 3.88 ppm.
Protocol B: Global Saponification
Objective: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid.
Causality of Choices: Lithium hydroxide monohydrate (LiOH·H2O) in a biphasic Tetrahydrofuran (THF)/Water system is utilized. THF solvates the organic diester, while water dissolves the inorganic base and the resulting dicarboxylate salt. Mild heating (45 °C) is applied specifically to overcome the steric hindrance of the N1-methyl group protecting the C5 ester.
Step-by-Step Methodology:
Setup: Dissolve the starting diester (2.43 g, 10.0 mmol) in THF (30 mL) in a 100 mL flask.
Base Addition: Prepare a solution of LiOH·H2O (1.68 g, 40.0 mmol, 4.0 equiv) in distilled water (15 mL). Add this aqueous solution dropwise to the THF mixture.
Reaction: Heat the biphasic mixture to 45 °C and stir for 12 hours.
In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1).
Validation: The starting material (Rf ~0.9) must be entirely consumed. The intermediate mono-ester and final diacid will remain at the baseline (Rf 0.0) due to their ionic nature in basic media.
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 × 15 mL) to remove any unreacted trace organics.
Precipitation (Self-Validation): Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH reaches ~2.0.
Validation: A dense white precipitate of the dicarboxylic acid will form immediately upon crossing the pKa threshold.
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum. ^1^H NMR (DMSO-d6) will show the complete disappearance of the methoxy protons and a broad exchangeable signal >12.5 ppm (-COOH).
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and validation markers for the protocols described above, ensuring reproducibility for 3.
Transformation
Reagents & Solvents
Time / Temp
Expected Yield
Key IPC / Validation Marker
Nitro Reduction
H2 (1 atm), 10% Pd/C, MeOH
4 h / 25 °C
92 - 95%
Ninhydrin (+) spot at Rf 0.2; ^1^H NMR: NH2 peak at ~4.8 ppm
Global Saponification
LiOH·H2O (4 eq), THF/H2O
12 h / 45 °C
85 - 89%
Baseline TLC spot; Immediate precipitation at pH 2.0
Visualizing the Synthetic Workflow
The divergent synthetic pathways originating from Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate dictate its utility in both medicinal chemistry and materials science.
Figure 1: Synthetic workflows for Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Direct C–H Alkenylation of Functionalized Pyrazoles. Source: The Journal of Organic Chemistry (ACS).
Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Source: National Institutes of Health (NIH) / PMC.
Application Notes & Protocols: Nitropyrazoles in Medicinal Chemistry
Executive Summary Nitropyrazoles represent a highly versatile subclass of the pyrazole scaffold, distinguished by the profound electronic and steric influence of the nitro group. In medicinal chemistry, the incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nitropyrazoles represent a highly versatile subclass of the pyrazole scaffold, distinguished by the profound electronic and steric influence of the nitro group. In medicinal chemistry, the incorporation of a nitro group onto the pyrazole ring serves multiple strategic purposes: it acts as a strong electron-withdrawing group (EWG) to tune the pKa of the pyrazole N-H for optimal kinase hinge-binding, and it functions as a bioreductive pharmacophore capable of selective activation in hypoxic tumor microenvironments[1],[2].
This application note provides an authoritative guide on the mechanistic utility, quantitative biological activity, and advanced synthetic protocols for functionalizing nitropyrazoles, tailored for drug development professionals.
Mechanistic Grounding: The Role of the Nitro Group
The biological efficacy of nitropyrazoles is inextricably linked to the redox chemistry of the nitro moiety. In the context of oncology, nitropyrazoles are engineered as hypoxia-selective cytotoxins and radiosensitizers [2].
The Bioreductive Activation Pathway
In normoxic (oxygen-rich) tissues, the one-electron reduction of the nitropyrazole prodrug yields a nitro radical anion (
NO2∙−
). Oxygen rapidly oxidizes this radical back to the parent compound in a process known as "futile cycling," generating superoxide reactive oxygen species (ROS) but preventing the formation of direct DNA-alkylating agents. However, in the hypoxic microenvironment characteristic of solid tumors, the absence of oxygen allows further reduction of the radical anion into highly reactive hydroxylamines and amines, which subsequently crosslink DNA and induce apoptosis[2].
Caption: Bioreductive activation of nitropyrazoles in hypoxic tumor microenvironments.
Beyond oncology, the nitro group enhances the pharmacological potential of the pyrazole core against a variety of targets, including oxidoreductases, proteases, and bacterial infections[3],[4].
Quantitative Biological Activity
The structural tuning of nitropyrazoles directly dictates their target selectivity and potency. Table 1 summarizes the comparative biological activity and physicochemical parameters of key nitropyrazole derivatives currently utilized in medicinal chemistry.
Table 1: Comparative Biological Activity of Selected Nitropyrazole Derivatives
A major bottleneck in nitropyrazole drug discovery is the regioselective functionalization of the pyrazole ring. Direct nitration of substituted pyrazoles often requires harsh conditions (e.g., fuming
HNO3
/
H2SO4
) and yields complex mixtures of regioisomers[6]. To circumvent this, modern synthetic protocols rely on the late-stage functionalization of commercially available building blocks like 3-nitropyrazole and 4-nitropyrazole.
Workflow: Regioselective N1-Alkylation
The N-alkylation of 3-nitropyrazole is highly sensitive to the choice of base. Weak bases (e.g.,
NaHCO3
) or organic amines (
Et3N
) result in poor conversion (<10%). However, utilizing
K2CO3
or
Cs2CO3
in a polar aprotic solvent like DMSO provides excellent conversion (>95%) and favors the N1-substituted isomer over the N2-isomer at a 10:1 ratio[7].
Caption: Workflow for the regioselective N1-alkylation of 3-nitropyrazole.
Detailed Experimental Protocols
Protocol A: Regioselective N1-Alkylation of 3-Nitropyrazole[8]
Objective: Synthesize N1-alkylated 3-nitropyrazoles with high regiocontrol via an
SN2
mechanism.
Causality & Rationale:
The nitro group at the C3 position significantly lowers the pKa of the pyrazole N-H.
K2CO3
in DMSO provides the precise basicity required to deprotonate the pyrazole without degrading sensitive electrophiles. Because the reaction proceeds via an
SN2
pathway, primary alkyl halides yield the highest rates and regioselectivity.
Step-by-Step Procedure:
Preparation: Charge a flame-dried 25 mL round-bottom flask with 3-nitropyrazole (1.83 mmol) and anhydrous
K2CO3
(2.20 mmol).
Solvation: Add 5.0 mL of anhydrous DMSO under an argon atmosphere. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.
Electrophile Addition: Add the desired alkyl halide (1.98 mmol) dropwise via syringe.
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LCMS. Complete conversion is typically achieved within 2–4 hours.
Quenching & Extraction: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
3×15
mL).
Washing: Wash the combined organic layers with brine (
2×20
mL) to remove residual DMSO. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation & In-Process Control: Analyze the crude mixture via
1H
NMR. The N1-isomer will exhibit distinct chemical shifts for the pyrazole protons compared to the minor N2-isomer. Purify via flash column chromatography to isolate the pure N1-substituted 3-nitropyrazole.
Protocol B: Guided C–H Arylation of 4-Nitropyrazoles[9]
Objective: Direct C-H functionalization at the C5 position of 4-nitropyrazole without pre-functionalization (e.g., avoiding boronic acids).
Causality & Rationale:
This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid is a critical additive; it acts as a proton shuttle, significantly lowering the activation energy required for the palladium catalyst to cleave the highly stable pyrazole C-H bond.
CuI
acts as a synergistic co-catalyst to facilitate the catalytic cycle.
Step-by-Step Procedure:
Reagent Loading: In air, sequentially weigh 4-nitropyrazole (1.0 equiv),
CuI
(6.0 equiv),
K2CO3
(1.3 equiv), pivalic acid (0.3 equiv), and
PdCl2(PPh3)2
(0.05 equiv) into a Schlenk flask equipped with a magnetic stir bar.
Atmosphere Exchange: Cap the flask with a rubber septum. Evacuate the vessel and backfill with argon (repeat 3 times).
Solvent & Substrate Addition: Inject anhydrous DMF (8 mL per 0.3 g of 4-nitropyrazole) and the aryl bromide (6.0 equiv) via syringe.
Thermal Activation: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 6–16 hours.
Validation & In-Process Control: Monitor the disappearance of the 4-nitropyrazole starting material via LCMS.
Workup: Cool to room temperature, filter through a Celite pad to remove metal salts, and concentrate the filtrate under high vacuum. Purify the resulting 5-aryl-4-nitro-1H-pyrazole via chromatography.
Safety & Troubleshooting
Explosive Hazards: Alkylated nitropyrazoles, particularly those with low molecular weights or multi-nitro substitutions, possess high heats of formation and are potentially explosive[5].
Troubleshooting/Mitigation: Never scale up a novel nitropyrazole synthesis beyond 1–2 mmol without first conducting thermal stability testing (e.g., Differential Scanning Calorimetry, DSC). Avoid using metal spatulas when scraping isolated solid products, and do not subject these compounds to excessive heat during solvent evaporation.
References
A Comparative Review of the Biological Activities of Nitropyrazoles. Benchchem. 1
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC (NIH). 5
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. Link
Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed (NIH). 2
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. 7
Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Elsevier Pure. Link
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Strategic Utility
In modern medicinal chemistry, the design of kinase inhibitors and phosphodiesterase (PDE) inhibitors frequently relies on fused heterocyclic scaffolds that mimic the purine core of ATP or cGMP. Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8) [3] has emerged as a highly strategic building block for the divergent synthesis of these pharmacophores.
The molecular architecture of this compound provides three distinct, programmable vectors for functionalization:
The N1-Methyl Group: Locks the pyrazole into a single tautomeric state, ensuring absolute regiocontrol during downstream annulation. It also provides a steric shield that differentiates the reactivity of the adjacent C5-ester from the C3-ester [2].
The C4-Nitro Group: Serves as a stable, masked amine. Upon reduction, the resulting electron-rich C4-amine becomes the primary nucleophilic anchor for cyclization.
The C3 and C5 Dimethyl Esters: Act as orthogonal electrophilic centers. Depending on the reaction conditions, the C4-amine can be forced to cyclize with either the C5-ester to yield pyrazolo[4,3-d]pyrimidines (the core of PDE5 inhibitors like sildenafil) [1], or the C3-ester to yield pyrazolo[3,4-d]pyrimidines (common in kinase inhibitors).
Quantitative Profile
Table 1: Physicochemical Properties of the Building Block
Property
Value
Strategic Implication
CAS Number
159427-78-8
Standardized identifier for commercial procurement.
Molecular Formula
C8H9N3O6
High density of heteroatoms; excellent precursor for hydrogen-bonding networks.
Molecular Weight
243.17 g/mol
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Physical State
Off-white to yellow solid
Easy to handle, weigh, and store. The yellow hue is characteristic of the conjugated nitro group.
Mechanistic Insights & Divergent Workflows
The true value of this building block lies in its capacity for divergent synthesis. The critical first step is the chemoselective reduction of the C4-nitro group. Once the amine is unmasked, the system becomes primed for annulation.
Because the N1-methyl group sterically hinders the C5-ester, the C3-ester is generally more susceptible to mild hydrolysis or nucleophilic attack. However, under forcing conditions with strong bis-nucleophiles (such as amidines), the system can be driven to cyclize at the C5 position, forming the highly prized pyrazolo[4,3-d]pyrimidin-7-one scaffold [1].
Divergent synthetic pathways from the 4-nitro-pyrazole building block to fused pyrimidines.
Experimental Protocols
Protocol A: Chemoselective Reduction of the C4-Nitro Group
Objective: Convert the nitro group to an amine without hydrolyzing or transesterifying the methyl esters.
Causality & Design Choices:
Methanol is strictly utilized as the solvent to match the methyl ester groups. If ethanol or isopropanol were used, the Pd/C catalyst could facilitate unwanted transesterification. Room temperature and low-pressure hydrogen (balloon pressure) are sufficient to reduce the nitro group while preserving the integrity of the pyrazole ring.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask, dissolve Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous methanol (0.2 M concentration).
Purging: Seal the flask with a rubber septum and purge the solution with inert nitrogen gas for 10 minutes to displace oxygen.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the starting material). Safety Note: Pd/C is highly pyrophoric when dry; add it under a steady stream of nitrogen.
Hydrogenation: Evacuate the flask briefly and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4 to 6 hours.
Self-Validation Check: The reaction is complete when hydrogen uptake ceases and the solution transitions from a distinct yellow to colorless. TLC (50% EtOAc/Hexanes) will confirm the total consumption of the starting material and the appearance of a highly polar, ninhydrin-positive spot.
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Isolation: Concentrate the filtrate in vacuo to yield Dimethyl 4-amino-1-methyl-1H-pyrazole-3,5-dicarboxylate as a solid, which is typically pure enough (>95%) for immediate downstream cyclization.
Protocol B: Regioselective Annulation to Pyrazolo[4,3-d]pyrimidin-7-one
Objective: Construct the pyrimidine ring by forcing the C4-amine to cyclize with the sterically hindered C5-ester.
Causality & Design Choices:
To overcome the steric shielding of the N1-methyl group, high temperatures and a strong nucleophile (formamidine acetate) are required. Sodium ethoxide is used to deprotonate the amidine, increasing its nucleophilicity to drive the initial amidation at the C5-ester, followed by intramolecular dehydration to close the pyrimidine ring [1].
Step-by-Step Methodology:
Preparation: Dissolve the crude Dimethyl 4-amino-1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) from Protocol A in anhydrous ethanol.
Reagent Addition: Add formamidine acetate (3.0 eq) and a freshly prepared solution of sodium ethoxide in ethanol (4.0 eq).
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) under a nitrogen atmosphere for 12-16 hours.
Self-Validation Check: The formation of the fused bicyclic system results in a highly conjugated product. Under a 254 nm UV lamp, the TLC spot will exhibit intense fluorescence quenching compared to the starting amine.
Workup: Cool the mixture to room temperature and carefully neutralize with 1M HCl until the pH reaches 6.0. The product will typically precipitate out of the solution.
Isolation: Filter the precipitate, wash with cold water and minimal cold ethanol, and dry under high vacuum to afford the pyrazolo[4,3-d]pyrimidin-7-one derivative.
Comparative Cyclization Data
Understanding the thermodynamic and kinetic requirements for cyclization is critical for process scale-up. Table 2 summarizes the standard conditions required to selectively target the two different ester vectors.
Table 2: Comparative Cyclization Conditions for Fused Pyrimidines
Target Scaffold
Reactive Ester
Reagents
Temperature
Typical Yield
Mechanistic Driver
Pyrazolo[4,3-d]pyrimidine
C5-Ester
Formamidine acetate, NaOEt
80 °C (Reflux)
65-75%
Strong base required to overcome N1-methyl steric hindrance.
Pyrazolo[3,4-d]pyrimidine
C3-Ester
Urea, neat or high-boiling solvent
150 °C
50-60%
Thermodynamically driven; C3 is less sterically hindered but requires high heat for urea condensation.
References
Source: Google Patents (Pfizer Inc.)
Title: Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole
Source: ACS Organic Process Research & Development
URL: [Link]
Application
Application Note: Design, Synthesis, and Evaluation of Nitropyrazole-Based Enzyme Inhibitors
Introduction to Nitropyrazole Scaffolds in Drug Discovery The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its widespread pharmacological activities. Within this chemical space, nitropyrazoles...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Nitropyrazole Scaffolds in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its widespread pharmacological activities. Within this chemical space, nitropyrazoles (such as 3-nitropyrazole and 4-nitropyrazole) have emerged as highly versatile building blocks for the development of targeted enzyme inhibitors[1]. The nitro group serves a dual purpose: it acts as a strong electron-withdrawing pharmacophore that can engage in unique hydrogen-bonding interactions within enzyme active sites, and it functions as a highly efficient synthetic handle that can be reduced to aminopyrazoles—crucial motifs for kinase hinge-region binding[2][3].
Recent drug development efforts have successfully leveraged nitropyrazole derivatives to target critical enzymes, including Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease[2], FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML)[4], and Human Neutrophil Elastase (NE) for inflammatory diseases[5]. This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and validation protocols required to develop nitropyrazole-based enzyme inhibitors.
Mechanistic Rationale and Structural Design
Aminopyrazoles as Aniline Bioisosteres
A major challenge in kinase inhibitor development is the metabolic toxicity and poor solubility associated with aniline motifs. By starting with a nitropyrazole precursor (e.g., 5-methyl-3-nitropyrazole) and reducing it, researchers can generate aminopyrazoles. These structures act as excellent aniline bioisosteres, maintaining the critical hydrogen-bond donor/acceptor pairs necessary for binding the kinase hinge region while significantly improving aqueous solubility and reducing CYP1A2 inhibition liabilities[2].
Direct Enzyme Inhibition via Nitro-Substituents
In non-kinase targets like Human Neutrophil Elastase (NE), the nitropyrazole core itself can act as a direct inhibitor. For example, N-benzoyl-4-nitropyrazole acts as a pseudoirreversible competitive inhibitor. The nitro group limits off-target binding to related proteases (like chymotrypsin) by dictating a specific steric and electronic fit within the NE catalytic pocket[5].
Workflow of nitropyrazole utilization in direct protease inhibition versus kinase targeting.
Quantitative Profiling of Nitropyrazole-Derived Inhibitors
To benchmark the efficacy of nitropyrazole-derived compounds, it is critical to evaluate their half-maximal inhibitory concentration (IC₅₀) and kinetic parameters. The table below summarizes the target selectivity and potency of key derivatives discussed in recent literature.
The following protocols outline the synthesis of a functionalized aminopyrazole from a nitropyrazole precursor and the subsequent biochemical validation of its kinase inhibitory activity. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol A: Synthesis of Aminopyrazole from Nitropyrazole Precursors
Causality Insight: The reduction of the nitro group must be performed under controlled conditions to prevent over-reduction or cleavage of the pyrazole ring. Palladium on carbon (Pd/C) catalyzed hydrogenation is preferred for its high yield and clean conversion[2].
Materials:
5-methyl-3-nitropyrazole (or 4-nitropyrazole)
10% Pd/C catalyst
Methanol (anhydrous)
Hydrogen gas (balloon or Parr shaker)
Celite pad for filtration
Step-by-Step Procedure:
Preparation: Dissolve 10 mmol of the nitropyrazole derivative in 30 mL of anhydrous methanol in a flame-dried round-bottom flask. Reasoning: Anhydrous conditions prevent side reactions and catalyst poisoning.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution under an inert argon atmosphere to prevent spontaneous ignition.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4–6 hours.
Reaction Monitoring: Monitor the disappearance of the nitropyrazole starting material via TLC (Hexane:Ethyl Acetate, 1:1). The nitro compound typically exhibits a higher Rf than the highly polar aminopyrazole.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do not let the Celite pad dry out completely while under vacuum to avoid fire hazards.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aminopyrazole via flash column chromatography or recrystallization.
Protocol B: In Vitro Kinase Inhibition Assay (Self-Validating System)
Causality Insight: To confirm that the synthesized aminopyrazole acts as an ATP-competitive hinge binder, the assay must be run at multiple ATP concentrations. A shift in the IC₅₀ value dependent on ATP concentration validates the competitive mechanism.
Materials:
Recombinant target kinase (e.g., LRRK2 or FLT3)
Fluorescently labeled peptide substrate
ATP solutions (10 µM and 1 mM)
Test compound (serial dilutions in DMSO)
Kinase buffer (HEPES, MgCl₂, DTT, Tween-20)
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the nitropyrazole-derived inhibitor in 100% DMSO.
Assay Setup: Transfer 100 nL of the serially diluted compounds into a 384-well low-volume assay plate. Control: Include wells with DMSO only (100% activity control) and a known reference inhibitor like staurosporine (0% activity control).
Enzyme Addition: Add 5 µL of the recombinant kinase diluted in kinase buffer to all wells. Incubate at room temperature for 15 minutes to allow pre-binding.
Reaction Initiation: Start the reaction by adding 5 µL of a mixture containing the peptide substrate and ATP. Validation Step: Run two parallel plates—one at the apparent Kₘ for ATP (~10 µM) and one at a saturating ATP concentration (1 mM).
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction using the appropriate stop buffer (e.g., EDTA).
Data Analysis: Measure the product formation (via fluorescence polarization or TR-FRET). Calculate the IC₅₀ using a 4-parameter logistic fit. If the compound is ATP-competitive, the IC₅₀ will significantly increase in the 1 mM ATP plate compared to the 10 µM ATP plate.
References
Estrada, A. A., et al. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PMC, National Institutes of Health. Available at:[Link]
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI International Journal of Molecular Sciences. Available at: [Link]
Schepetkin, I. A., et al. (2007). N-Benzoylpyrazoles Are Novel Small-Molecule Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. MDPI. Available at: [Link]
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Pyrazole Derivatives
Introduction and Mechanistic Context Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—represent a highly versatile class of bioactive scaffolds in modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—represent a highly versatile class of bioactive scaffolds in modern drug discovery. Recent structural optimizations have yielded novel pyrazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties[1]. In oncology, these compounds frequently act as multi-target agents, inducing cytotoxicity via tubulin polymerization inhibition, reactive oxygen species (ROS) overproduction, and the downregulation of anti-apoptotic proteins like Bcl-2[1][2].
Because pyrazoles can exhibit complex polypharmacology, profiling their in vitro cytotoxicity requires a tiered approach. Researchers must first establish the half-maximal inhibitory concentration (IC50) using robust, high-throughput viability assays, followed by mechanistic assays to confirm whether the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific necrosis[2].
The Apoptotic Cascade Induced by Pyrazoles
The primary mechanism of action (MOA) for many highly active pyrazole derivatives is the induction of intrinsic apoptosis[2]. The disruption of mitochondrial membrane potential leads to the activation of caspase cascades, ultimately resulting in the externalization of phosphatidylserine (PS) on the cell membrane—a hallmark of early apoptosis that can be exploited for diagnostic assays.
Figure 1: Intrinsic apoptotic signaling pathway induced by pyrazole derivatives.
Assay Selection Strategy
When screening heterocyclic compounds like pyrazoles, assay interference is a common pitfall. Pyrazoles conjugated with extensive aromatic ring systems can exhibit autofluorescence, which confounds traditional colorimetric (MTT) or fluorometric (Resazurin) assays.
To ensure scientific integrity and prevent false positives, a luminescent ATP-based assay (e.g., CellTiter-Glo®) is the gold standard for primary screening[3][4]. Luminescence avoids the spectral overlap issues caused by autofluorescent compounds. For secondary mechanistic validation, Annexin V/Propidium Iodide (PI) Flow Cytometry provides single-cell resolution to distinguish between live, early apoptotic, late apoptotic, and necrotic populations[5].
Table 1: Comparative Matrix of Cytotoxicity Assays for Pyrazoles
Assay Type
Target Marker
Readout
Advantages for Pyrazole Screening
Limitations
MTT / MTS
Mitochondrial Reductase
Colorimetric (Absorbance)
Low cost, widely accessible.
Prone to interference from colored/redox-active pyrazoles.
This protocol quantifies ATP as a direct indicator of metabolically active cells. The luciferase reaction generates a stable "glow-type" luminescent signal proportional to the number of viable cells[3][4].
Expert Insight (Causality): The 30-minute room temperature equilibration step is critical. Temperature gradients across a 96- or 384-well plate ("edge effects") will cause uneven luciferase enzyme kinetics, leading to high coefficient of variation (CV) and poor Z'-factors in high-throughput screens[6].
Step-by-Step Methodology:
Cell Seeding: Seed mammalian cells (e.g., MDA-MB-231 or A549) in opaque-walled multiwell plates (100 µL/well for 96-well plates; 25 µL/well for 384-well plates)[6]. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Add to the experimental wells. Include vehicle controls (e.g., 0.1% DMSO) and background controls (medium without cells)[6]. Incubate for the desired time (typically 48–72 hours).
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes[6]. Do not remove the culture medium.
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[4][6].
Lysis: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[3][6].
Signal Stabilization: Incubate the plate at room temperature for 10 minutes. Why? This stabilizes the luminescent signal by ensuring steady-state cleavage of luciferin[6].
Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[6]. Calculate IC50 using non-linear regression analysis.
To confirm that the pyrazole-induced cytotoxicity observed in Protocol 1 is mediated by apoptosis, this flow cytometry assay leverages the calcium-dependent binding of Annexin V to externalized PS.
Expert Insight (Causality): Annexin V binding is strictly dependent on physiological calcium concentrations. Washing cells in standard PBS (which lacks
Ca2+
and often contains chelators like EDTA) prior to staining will strip Annexin V from the membrane, yielding false negatives. You must use the specialized 1X Binding Buffer containing 2.5 mM
CaCl2
[5].
Step-by-Step Methodology:
Harvesting: Collect cells (both the floating dead cells in the medium and the adherent cells) after 24–48 hours of pyrazole treatment. Centrifuge at 400-600 x g for 5 minutes[5].
Washing: Wash cells once with cold, calcium-free 1X PBS to remove serum proteins, then wash once with 1X Binding Buffer[5].
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of
1×106
cells/mL[5].
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution[5].
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[5].
Analysis Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze immediately via flow cytometry.
Gating Strategy:
Annexin V (-), PI (-) = Viable cells.
Annexin V (+), PI (-) = Early apoptotic cells.
Annexin V (+), PI (+) = Late apoptotic / Necrotic cells.
Experimental Workflow Visualization
The following workflow illustrates the self-validating system required for rigorous drug development. Primary screening identifies hits and establishes potency, while secondary screening validates the biological mechanism.
Figure 2: Experimental workflow for pyrazole cytotoxicity screening and validation.
References
Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways - Tech Science Press. Source: techscience.com. URL:[Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Source: mdpi.com. URL:[Link]
Application Note: Antimicrobial and Antifungal Screening of Nitropyrazole Compounds
Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. Pyrazole derivatives, characterized by their versatile five-membered heterocyclic framew...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. Pyrazole derivatives, characterized by their versatile five-membered heterocyclic framework, have emerged as privileged scaffolds in medicinal chemistry. When functionalized with a nitro group (e.g., 3-nitropyrazole, 4-nitropyrazole), these compounds exhibit potent broad-spectrum antibacterial and antifungal activities. This application note provides a comprehensive, field-proven guide for the mechanistic evaluation and standardized susceptibility screening of nitropyrazole libraries, ensuring data integrity for drug development professionals.
Mechanistic Insights: The Role of the Nitro Group
The biocidal efficacy of nitropyrazoles is fundamentally driven by the bioreduction of the nitroaromatic fragment[1]. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, nitro-containing heterocycles often act as prodrugs.
Causality of Action: Upon cellular entry, the nitro group (-NO
2
) is reduced by specific bacterial or fungal nitroreductases (or other flavoenzymes)[1]. This electron-transfer process generates highly reactive intermediates, including nitroso radicals and superoxides (Reactive Oxygen Species, ROS)[2]. These reactive species induce severe macromolecular damage, leading to lipid peroxidation, DNA cleavage, and ultimately, cell death[2]. Understanding this mechanism is critical, as the efficacy of the nitropyrazole compound is directly tied to the redox potential of the target organism's intracellular environment.
Bioreduction of nitropyrazoles leading to ROS generation and cell death.
Standardized Screening Protocols
To ensure reproducibility and clinical relevance, the screening of nitropyrazole compounds must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Unjustified modifications to reference methods—such as altering media pH or incubation conditions solely to artificially lower Minimum Inhibitory Concentration (MIC) values—are scientifically invalid and strongly discouraged by joint CLSI and EUCAST directives[3].
High-throughput CLSI broth microdilution workflow for MIC determination.
Protocol 1: Preparation of the Nitropyrazole Library
Stock Solution: Dissolve synthesized nitropyrazole derivatives in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10,000 µg/mL.
Causality Note: DMSO is the preferred solvent due to the lipophilic nature of many substituted pyrazoles. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which can confound MIC readings and yield false positives.
Protocol 2: Broth Microdilution Assay for Bacteria (CLSI M07)
This protocol is designed for aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli)[4].
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Calcium and magnesium ions are critical for the proper growth of specific pathogens and the stability of certain drug-target interactions[3].
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the nitropyrazole stock in CAMHB to achieve a final testing range of 0.125 µg/mL to 128 µg/mL.
Inoculum Preparation: Prepare a direct colony suspension from an 18-24 hour agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10
8
CFU/mL).
Inoculation: Dilute the suspension 1:150 in CAMHB, and add 50 µL to each well to achieve a final inoculum of 5 × 10
5
CFU/mL.
Incubation & Reading: Incubate plates at 35°C ± 2°C for 16–20 hours. The MIC is defined as the lowest concentration of the nitropyrazole that completely inhibits visible bacterial growth[4].
Protocol 3: Broth Microdilution Assay for Fungi (CLSI M38)
This protocol is adapted for filamentous fungi and yeasts[5].
Media Preparation: Use RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS. Causality: RPMI 1640 provides the precise nutritional environment required to support fungal growth without chelating the active nitropyrazole compounds[5].
Inoculum Preparation: For molds, induce sporulation on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia and adjust spectrophotometrically (e.g., 68-82% transmittance) to yield a final well concentration of 0.4 × 10
4
to 5 × 10
4
CFU/mL[5].
Incubation: Incubate at 35°C for 48-72 hours (depending on the fungal species).
Reading: For fungistatic nitropyrazoles, the MIC is often read as the concentration producing a 100% reduction in turbidity compared to the growth control.
Data Presentation
When evaluating a novel nitropyrazole library, quantitative MIC data should be tabulated against standard reference drugs to determine relative potency. Below is a representative data structure for summarizing screening results.
Compound ID
Substitution
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
C. albicans (Fungi) MIC (µg/mL)
A. niger (Fungi) MIC (µg/mL)
NP-01
3-nitropyrazole
8.0
16.0
32.0
>64.0
NP-02
4-nitropyrazole
2.0
4.0
8.0
16.0
NP-03
1-methyl-4-nitropyrazole
1.0
2.0
4.0
8.0
Metronidazole
Reference (Antibacterial)
0.5
1.0
N/A
N/A
Fluconazole
Reference (Antifungal)
N/A
N/A
1.0
4.0
Note: 4-nitropyrazole derivatives typically exhibit superior biocidal performance compared to 3-nitropyrazole variants due to the enhanced electron-withdrawing effect optimizing the reduction of the nitro moiety.
References
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Clinical and Laboratory Standards Institute (CLSI)
URL:[Link]
Modification of Antimicrobial Susceptibility Testing Methods
Clinical and Laboratory Standards Institute (CLSI) & EUCAST
URL:[Link]
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole
Journal of Clinical Microbiology (ASM)
URL:[Link]
Antibacterial activity of copper pyrazolate coordination polymers
New Journal of Chemistry (RSC Publishing)
URL:[Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments
ResearchGate
URL:[Link]
Application Notes and Protocols for Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate in Materials Science
Introduction: Unveiling the Potential of a Multifunctional Pyrazole Derivative Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a highly functionalized heterocyclic compound with significant potential in advanc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Multifunctional Pyrazole Derivative
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a highly functionalized heterocyclic compound with significant potential in advanced materials science. Its unique molecular architecture, featuring a nitrogen-rich pyrazole core, an electron-withdrawing nitro group, and two reactive methyl ester functionalities, makes it a versatile building block for a new generation of materials. The strategic placement of these groups allows for tailored designs of metal-organic frameworks (MOFs), high-energy-density materials (HEDMs), and specialty polymers. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this promising compound.
Synthesis and Characterization: A Pathway to a Versatile Building Block
The synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a multi-step process that begins with the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by nitration. The following protocol outlines a plausible and efficient synthetic route.
Protocol 1: Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
1. Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 1,3-acetonedicarboxylate (1 equivalent) in methanol.
Slowly add methylhydrazine (1 equivalent) to the solution at room temperature.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
2. Nitration to Yield Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate:
To a stirred solution of fuming nitric acid and sulfuric acid (1:1 v/v) at 0°C, slowly add the Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1 equivalent) synthesized in the previous step.
Maintain the temperature at 0-5°C during the addition.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice.
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl groups, the pyrazole ring protons, and the ester functionalities.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the ester groups (around 1720-1740 cm⁻¹), the C-N stretching of the pyrazole ring, and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Application 1: A Novel Linker for Advanced Metal-Organic Frameworks (MOFs)
The dicarboxylate functionality of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate makes it an excellent candidate as an organic linker for the synthesis of novel MOFs. The presence of the nitro group can enhance the framework's properties, such as gas sorption selectivity and catalytic activity. Pyrazole-dicarboxylate based MOFs have shown promise in capturing harmful gases like formaldehyde[1][2].
Protocol 2: Solvothermal Synthesis of a Nitro-Functionalized Pyrazole MOF
1. Preparation of the Reaction Mixture:
In a 20 mL scintillation vial, dissolve Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (1 equivalent) in N,N-dimethylformamide (DMF).
In a separate vial, dissolve a metal salt such as zirconium(IV) chloride (ZrCl₄) or aluminum chloride (AlCl₃) (0.5-1 equivalent) in DMF.
Combine the two solutions in the reaction vial.
Add a modulator, such as acetic acid or benzoic acid (10-50 equivalents), to control the crystal growth and morphology.
2. Solvothermal Reaction:
Seal the vial tightly and place it in a programmable oven.
Heat the reaction mixture to 80-120°C for 24-72 hours.
After the reaction is complete, allow the oven to cool down to room temperature slowly.
3. Product Isolation and Activation:
Collect the crystalline product by centrifugation or filtration.
Wash the product with fresh DMF and then with a low-boiling-point solvent like ethanol or acetone to remove any unreacted starting materials and residual DMF.
Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores. The activation temperature will depend on the thermal stability of the MOF.
Characterization of the MOF:
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature required for solvent removal.
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the MOF.
Caption: Solvothermal synthesis workflow for a nitro-functionalized pyrazole MOF.
Application 2: A Precursor for High-Energy-Density Materials (HEDMs)
The high nitrogen content of the pyrazole ring, combined with the presence of a nitro group, makes Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate a promising starting material for the synthesis of HEDMs. The ester groups can be converted to more energetic functionalities, such as nitramino or polynitroalkyl groups, to significantly increase the energy density of the resulting compound[3][4].
Protocol 3: Hypothetical Conversion to a High-Energy-Density Material
WARNING: The synthesis of energetic materials should only be attempted by trained professionals in a specialized laboratory with appropriate safety measures in place.
1. Saponification of the Ester Groups:
Hydrolyze the dimethyl ester to the corresponding dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., NaOH), followed by acidification.
2. Curtius Rearrangement to Diamine:
Convert the dicarboxylic acid to the corresponding diacyl azide using diphenylphosphoryl azide (DPPA) or a similar reagent.
Perform a Curtius rearrangement by heating the diacyl azide in an inert solvent, followed by hydrolysis to yield the diamine derivative of the pyrazole core.
3. Nitration of the Amine Groups:
Nitrate the diamine using a suitable nitrating agent, such as nitric acid/sulfuric acid or N₂O₅, to introduce nitramino groups. This step is highly hazardous and requires extreme caution.
Characterization and Safety:
The synthesized energetic material should be characterized using techniques suitable for sensitive compounds, such as remote FT-IR and NMR spectroscopy.
The energetic properties, including density, detonation velocity, and sensitivity to impact and friction, should be determined using established methods.
Caption: Proposed synthetic route to a high-energy-density material.
Application 3: A Monomer for Functional Polymers
The dicarboxylate functionality of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate allows it to be used as a monomer in condensation polymerization reactions to produce polyesters or polyamides. The incorporation of the nitro-pyrazole moiety into the polymer backbone can impart unique properties, such as enhanced thermal stability, specific optical properties, or a high refractive index.
Protocol 4: Synthesis of a Nitro-Pyrazole Containing Polyester
1. Polycondensation Reaction:
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head, combine Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (1 equivalent) and a diol (e.g., ethylene glycol or bisphenol A) (1 equivalent).
Add a transesterification catalyst, such as zinc acetate or antimony(III) oxide.
Heat the mixture under a slow stream of nitrogen to 150-200°C to initiate the transesterification reaction, during which methanol is distilled off.
After the initial stage, gradually increase the temperature to 220-280°C and apply a vacuum to remove the final traces of methanol and drive the polymerization to completion.
2. Polymer Isolation and Purification:
Cool the reaction mixture to room temperature. The resulting polymer can be a viscous liquid or a solid.
Dissolve the polymer in a suitable solvent (e.g., chloroform or DMF) and precipitate it in a non-solvent (e.g., methanol) to purify it.
Dry the purified polymer under vacuum.
Characterization of the Polymer:
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Caption: General scheme for the synthesis of a nitro-pyrazole containing polyester.
Ligand for MOFs, Precursor for HEDMs, Monomer for Polymers
NMR, IR, Mass Spectrometry
Nitro-Functionalized Pyrazole MOF
Pyrazole, Nitro, Carboxylate, Metal Nodes
Gas Sorption and Separation, Catalysis
PXRD, TGA, Gas Sorption
Nitro-Pyrazole Based HEDM
Pyrazole, Nitro, Nitramino
High-Energy-Density Material
Remote FT-IR, DSC, Sensitivity Tests
Nitro-Pyrazole Containing Polyester
Pyrazole, Nitro, Ester (in backbone)
High-Performance Plastics, Specialty Coatings
GPC, DSC, TGA
References
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This reference provides information on the crystal structure and intermolecular interactions of a related nitrophenyl-pyrazole derivative, which can be useful for understanding the packing and properties of materials derived from the target compound.[Link]
Synthesis of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-1H-pyrazole-4,5-dicarboxylic acid, diethyl ester. This paper details a synthetic route for a related nitro-pyrazole dicarboxylate, which can inform the synthesis of the target compound.[Link]
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H -pyrazole via [4 + 1] Cycloaddition. This article discusses the synthesis of highly nitrated pyrazole-based energetic materials, providing context for the HEDM application.[Link]
(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This provides further details on the structure of a related nitrophenyl pyrazole.[Link]
Radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials. This paper describes a synthetic strategy for creating energetic materials from a nitro-pyrazole core.[Link]
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. This publication highlights a novel synthetic route to poly-nitrated pyrazoles for energetic applications.[Link]
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. This study details the synthesis and properties of a melt-castable explosive based on a nitropyrazole core.[Link]
dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate. This provides information on a related phenyl-substituted pyrazole dicarboxylate.[Link]
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. This article explores the synthesis of high-density energetic materials based on pyrazole-tetrazole hybrids.[Link]
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. This paper describes the synthesis and crystal structure of a functionalized pyrazole dicarboxylate.[Link]
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. This study highlights the use of pyrazole-dicarboxylate MOFs for environmental remediation.[Link]
1H-Pyrazole, 3,5-dimethyl-1-(methyl-d3)-4-nitro- (9CI). This provides chemical substance information for a related deuterated nitro-pyrazole.[Link]
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. This article provides further details on the application of pyrazole-based MOFs in air purification.[Link]
4-nitro-1H-pyrazole-3,5-dicarboxylic acid diMethyl ester. This provides additional substance information for a related compound.[Link]
Boosting Catalytic Performance of Metal–Organic Framework by Increasing the Defects via a Facile and Green Approach. This paper discusses strategies for enhancing the catalytic performance of MOFs, which could be relevant for MOFs synthesized from the target ligand.[Link]
Polymer Chemistry. This journal article discusses the use of pyrazole derivatives as RAFT agents in polymer chemistry, suggesting another potential application area for functionalized pyrazoles.[Link]
Technical Support Center: Optimizing the Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Welcome to the technical support guide for the synthesis and optimization of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate. This document is designed for researchers, medicinal chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis and optimization of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting advice and in-depth FAQs to enhance your experimental success and yield.
Strategic Overview of the Synthesis
The synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is typically approached as a three-step sequence starting from the commercially available 1H-pyrazole-3,5-dicarboxylic acid. The chosen strategy—esterification followed by N-methylation and then nitration—is deliberate. Performing the N-methylation before nitration ensures regioselectivity, and placing the harsh nitration step last prevents potential degradation of earlier, simpler intermediates.
The overall workflow is summarized below:
Caption: Recommended synthetic pathway for Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Detailed Experimental Protocols
The following protocols are consolidated from established methods for analogous transformations. Researchers should adapt these procedures as necessary based on their lab-specific conditions and observations.
Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This procedure employs thionyl chloride as an efficient agent to drive the esterification of the dicarboxylic acid, offering higher yields compared to traditional acid-catalyzed methods.[1][2]
Reagents & Conditions
Reagent/Parameter
Value
Starting Material
1H-Pyrazole-3,5-dicarboxylic acid
Reagent
Thionyl chloride (SOCl₂)
Solvent
Anhydrous Methanol (MeOH)
Temperature
0 °C to Reflux (~65 °C)
Reaction Time
4-18 hours
Expected Yield
85-99%
Step-by-Step Procedure:
Suspend 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (2.5-3.0 equivalents) dropwise to the stirred suspension. Causality: This addition is highly exothermic and releases HCl and SO₂ gas; slow addition at low temperature is crucial for safety and to prevent side reactions.
After the addition is complete, remove the ice bath and heat the mixture to reflux.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting solid residue is the desired Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be used in the next step, often without further purification. If needed, recrystallize from methanol or ethanol.
Protocol 2: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This N-methylation follows a standard SN2 mechanism using a methylating agent and a mild base.
Reagents & Conditions
Reagent/Parameter
Value
Starting Material
Dimethyl 1H-pyrazole-3,5-dicarboxylate
Reagent
Iodomethane (CH₃I)
Base
Anhydrous Potassium Carbonate (K₂CO₃)
Solvent
Anhydrous Acetone
Temperature
Reflux (~56 °C)
Reaction Time
12-24 hours
Expected Yield
>90%
Step-by-Step Procedure:
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in anhydrous acetone in a round-bottom flask.
Add anhydrous potassium carbonate (2-3 equivalents). Causality: K₂CO₃ acts as the base to deprotonate the pyrazole N-H, which is sufficiently acidic due to the two electron-withdrawing ester groups.
Add iodomethane (1.1-1.5 equivalents) to the suspension.
Heat the mixture to reflux and stir overnight.
Monitor the reaction via TLC. Upon completion, cool the mixture and filter off the inorganic salts (K₂CO₃ and KI).
Wash the filter cake with a small amount of acetone.
Combine the filtrates and evaporate the solvent to yield the crude product. The product is typically of high purity and can proceed to the final step.
Protocol 3: Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
This is the most critical step, requiring strong nitrating conditions due to the electron-deactivated pyrazole ring. Extreme caution is necessary.
Reagents & Conditions
Reagent/Parameter
Value
Starting Material
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reagent
Fuming Nitric Acid (HNO₃, 90%)
Co-reagent/Solvent
Concentrated Sulfuric Acid (H₂SO₄)
Temperature
0-10 °C
Reaction Time
1-3 hours
Expected Yield
Variable, optimization may be needed
Step-by-Step Procedure:
In a flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid.
Cool the sulfuric acid to 0 °C in an ice-salt bath.
Slowly add the Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1 equivalent) in small portions, ensuring the temperature does not exceed 10 °C. The substrate must be fully dissolved.
In a separate, cooled container, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of the pyrazole, maintaining the internal temperature at 0-5 °C. Causality: This is a highly exothermic and potentially hazardous reaction. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.[3]
After the addition, stir the mixture at 0-10 °C for 1-2 hours, monitoring by TLC.
Very carefully quench the reaction by pouring it onto a large amount of crushed ice.
The solid product should precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Dry the solid product. Recrystallization from a suitable solvent like ethanol may be required for purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction (Step 3) is not working or gives a very low yield. What is the cause?A1: The primary cause is the strong deactivating effect of the two ester groups at the C3 and C5 positions, which makes the pyrazole ring electron-deficient and resistant to electrophilic substitution.
Scientific Rationale: Electrophilic aromatic substitution, including nitration, proceeds faster on electron-rich rings. The ester groups withdraw electron density via resonance and inductive effects, slowing the reaction significantly.
Solutions:
Verify Reagent Strength: Ensure you are using fuming nitric acid and concentrated sulfuric acid of high purity.
Increase Reaction Time/Temperature: Cautiously extend the reaction time or allow the temperature to rise slightly (e.g., to 10-15 °C). Monitor carefully, as higher temperatures can lead to oxidative side products.
Alternative Nitrating Agents: For highly deactivated systems, stronger nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be considered, though this changes the protocol significantly.[3]
Q2: I am getting a mixture of products after N-methylation (Step 2). How can I improve regioselectivity?A2: While the described protocol generally gives high selectivity for the desired 1-methyl isomer due to thermodynamic stability, kinetic vs. thermodynamic control can sometimes be an issue. However, with the substrate Dimethyl 1H-pyrazole-3,5-dicarboxylate, the two nitrogen atoms are equivalent, so only one N-methylated product is expected. If you are seeing other products, they are likely from side reactions.
Check for Impurities: Ensure your starting diester is pure.
Avoid Excess Alkylating Agent: Using a large excess of iodomethane could potentially lead to quaternary salt formation, although this is unlikely under these conditions.
Q3: What are the critical safety precautions for the nitration step?A3: The use of concentrated nitric and sulfuric acids is extremely hazardous.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.
Temperature Control: Use an ice-salt bath to actively cool the reaction. Never let the temperature rise uncontrollably.
Quenching: The quenching step (pouring acid into ice) is highly exothermic. Do it slowly and behind a blast shield if possible. Never add water to the concentrated acid mixture.
Q4: How can I confirm the final product structure?A4: Standard analytical techniques are required for structural confirmation.
¹H NMR: Expect to see a singlet for the N-methyl group (around 4.0 ppm) and two singlets for the two equivalent methoxy groups of the esters (around 3.9 ppm). Due to the C4 substitution, there will be no proton on the pyrazole ring itself.[1]
¹³C NMR: Look for the characteristic carbonyl carbons of the esters, the carbons of the pyrazole ring, and the methyl carbons.
Mass Spectrometry (MS): Confirm the molecular weight of the final product (C₈H₉N₃O₆, MW: 243.17 g/mol ).
IR Spectroscopy: Key peaks would include C=O stretching for the esters (~1720 cm⁻¹) and asymmetric/symmetric stretching for the nitro group (around 1550 and 1350 cm⁻¹).[1]
Q5: Can I change the order of the synthetic steps? For example, nitration first?A5: While possible, it is not recommended. Nitrating 1H-pyrazole-3,5-dicarboxylic acid first would yield 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The subsequent N-methylation of this compound could be problematic, potentially leading to a mixture of isomers or reaction at the carboxylic acid groups under certain conditions. The proposed route provides the most reliable control over regiochemistry.
References
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]
Wardell, S. M. S. V., et al. (2013). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(1), o115. Available at: [Link]
Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. Available at: [Link]
Request PDF. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
Van den Bergh, T., et al. (2021). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Journal of Medicinal Chemistry, 64(23), 17514–17533. Available at: [Link]
ResearchGate. (2013). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Available at: [Link]
Google Patents. (2016). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
Side reactions and byproduct formation in pyrazole nitration
Welcome to the Technical Support Center for Pyrazole Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic nitration on the pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyrazole Nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic nitration on the pyrazole scaffold. Here, we move beyond simple protocols to explain the causality behind common side reactions and byproduct formation, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed based on mechanistic principles to provide robust, field-proven solutions.
Issue 1: Poor Regioselectivity in C-Nitration
Symptom: My NMR and LC-MS analyses show a mixture of nitrated pyrazole isomers (e.g., 4-nitro, 3-nitro, and 5-nitro products).
Question: Why am I getting a mixture of C-nitrated isomers, and how can I favor substitution at the C4 position?
Answer:
The formation of regioisomeric mixtures is a common challenge rooted in the fundamental electronics of the pyrazole ring. While the C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack, other positions can compete under certain conditions[1].
Causality:
Electronic Effects: The C4 position benefits from electron donation from both nitrogen atoms, making it the kinetic and thermodynamic site of electrophilic substitution in most cases. However, the C3 and C5 positions can be activated by certain substituents on the ring.
Steric Hindrance: Bulky groups at the N1, C3, or C5 positions can sterically hinder the approach of the electrophile, further enhancing the intrinsic preference for the more accessible C4 position[1].
Reaction Conditions: Harsh conditions (high temperatures, very strong acids) can sometimes overcome the subtle electronic preferences, leading to less selective reactions. For N-substituted pyrazoles, extremely acidic conditions can protonate the ring, deactivating it and potentially leading to nitration on the N-substituent instead (see Issue 2)[1][2].
Solutions:
Modify the Nitrating Agent: For substrates prone to poor regioselectivity, switching from aggressive mixed-acid (HNO₃/H₂SO₄) systems to a milder agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) can significantly improve C4 selectivity. This avoids excessive protonation of the pyrazole ring[1][3].
Temperature Control: Maintain strict temperature control, typically between 0–10 °C, during the addition of the nitrating agent.[4]. Allowing the temperature to rise can provide the activation energy needed for less favorable substitution pathways.
Protecting Groups: If C3/C5 nitration is a persistent issue, consider temporarily installing a bulky protecting group at those positions if the chemistry allows.
Issue 2: Competing Nitration on an N-Phenyl Substituent
Symptom: I am nitrating a 1-phenylpyrazole and obtaining a mixture of the desired 4-nitro-1-phenylpyrazole and the byproduct 1-(p-nitrophenyl)pyrazole.
Question: How can I control whether nitration occurs on the pyrazole ring or the N-phenyl ring?
Answer:
This is a classic example of regioselectivity dictated by the reaction medium's acidity, which controls the state of the substrate. You can selectively target either ring by choosing the appropriate nitrating system[1][2].
Causality:
In Strong Acid (e.g., HNO₃/H₂SO₄): The pyrazole ring is basic. In a highly acidic medium, the N2 nitrogen becomes protonated, forming a pyrazolium ion. This positive charge strongly deactivates the pyrazole ring towards further electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less deactivated N-phenyl ring, primarily at the para-position[1][2].
In Milder Conditions (e.g., HNO₃/Ac₂O): Using acetyl nitrate in acetic anhydride is far less acidic. The pyrazole ring remains largely unprotonated and, being an electron-rich heterocycle, is more activated towards electrophilic substitution than the attached phenyl ring. Nitration therefore occurs selectively at the pyrazole's C4 position[1][3].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in 1-phenylpyrazole nitration.
Issue 3: Formation of N-Nitro Byproducts and Rearrangement Products
Symptom: My starting pyrazole is N-unsubstituted. After the reaction, I isolate the desired C4-nitro product, but also a significant amount of the C3-nitro isomer.
Question: Why am I seeing the C3-nitro isomer when C4 is the expected site of nitration?
Answer:
For N-unsubstituted pyrazoles, the reaction can proceed through an N-nitration pathway. The initially formed N-nitropyrazole is often unstable and can undergo a rearrangement to form C-nitro products[5][6]. While this rearrangement often yields the 4-nitropyrazole, it can also produce the 3- or 5-nitro isomer, complicating the product mixture[5].
Causality & Mechanism:
N-Nitration: Under less acidic conditions, the N1 nitrogen acts as a potent nucleophile and can be attacked by the nitronium ion to form an N-nitropyrazole intermediate[1].
Rearrangement: This N-nitro intermediate can then rearrange via a mechanism proposed to be a[1][4] sigmatropic shift, where the nitro group migrates from the nitrogen to a carbon atom[6]. This intramolecular rearrangement can lead to the thermodynamically stable 4-nitro product but also other isomers.
Caption: Competing pathways in the nitration of N-unsubstituted pyrazoles.
Solutions:
Favor Direct C4-Nitration: Use strongly acidic conditions (e.g., fuming HNO₃ in fuming H₂SO₄) to ensure the pyrazole reacts as its conjugate acid. This disfavors initial N-nitration and promotes direct electrophilic attack at C4[7][8].
Protect the N1 Position: The most robust solution is to install a protecting group (e.g., methyl, benzyl) on the N1 nitrogen before nitration. This physically blocks N-nitration, ensuring the reaction proceeds exclusively via C-nitration. The protecting group can be removed later if necessary.
Issue 4: Formation of Dinitro or Polynitro Compounds
Symptom: My reaction is producing significant amounts of dinitrated or even trinitrated pyrazoles, leading to a low yield of the desired mononitro product.
Question: How can I prevent over-nitration of my pyrazole substrate?
Answer:
Over-nitration occurs when the mononitrated product is sufficiently activated to react again with the nitrating agent under the reaction conditions. This is common in the synthesis of energetic materials but is often undesirable in pharmaceutical or agrochemical synthesis[9][10].
Causality:
Excess Nitrating Agent: Using a large excess of the nitrating agent is the most direct cause.
Activating Groups: The presence of electron-donating groups (EDGs) on the pyrazole ring can make the mononitrated product susceptible to a second nitration.
Harsh Conditions: High reaction temperatures and long reaction times increase the likelihood of over-nitration.
Solutions:
Stoichiometric Control: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent[4].
Reverse Addition: Add the pyrazole solution slowly to the cooled nitrating mixture. This ensures that the pyrazole is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of the nitrating agent.
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent the reaction from progressing to dinitration[4].
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in pyrazole nitration?
A1: Regioselectivity is a balance of three key factors:
Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic due to constructive electronic contributions from both nitrogens, making it the primary site for electrophilic attack[1].
Steric Hindrance: Bulky substituents at N1, C3, or C5 will sterically block access to adjacent positions, reinforcing the inherent electronic preference for substitution at C4[1].
Reaction Conditions: The choice of nitrating agent and solvent determines the nature of the electrophile and the state of the pyrazole substrate (neutral vs. protonated). As detailed in the troubleshooting guide, this is often the most critical parameter to adjust for achieving high selectivity[1][2].
Q2: How do I choose the right nitrating agent for my specific pyrazole?
A2: The choice of nitrating agent is critical and depends on the substrate's reactivity and the desired outcome. The table below summarizes common systems.
Nitrating Agent System
Acidity
Best For
Potential Side Reactions/Issues
HNO₃ / H₂SO₄ (Mixed Acid)
Very Strong
Deactivated pyrazoles; Directing nitration to a less reactive substituent (e.g., N-phenyl)[1][2].
Over-nitration; Ring degradation with sensitive substrates; Poor selectivity on activated rings.
Fuming HNO₃ / Fuming H₂SO₄
Extremely Strong
Forcing conditions for very deactivated substrates; Synthesis of polynitro compounds[5][7].
High risk of degradation and runaway reactions; Requires stringent safety protocols.
HNO₃ / Acetic Anhydride (Ac₂O)
Mildly Acidic
Activated or standard N-substituted pyrazoles; Selective C4-nitration on the pyrazole ring[1][3].
May not be reactive enough for deactivated substrates.
N-Nitropyrazoles
Neutral (Lewis Acid catalyzed)
Transfer nitrations under mild conditions for sensitive substrates[11][12].
Reagent availability and cost; May require optimization of the catalyst system.
Q3: How can I analyze the product mixture to identify byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
Thin-Layer Chromatography (TLC): Provides a quick and simple way to visualize the number of components in your reaction mixture[13].
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and obtaining their molecular weights, which is key for identifying isomers and over-nitrated products[13].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR will confirm the position of the nitro group and the structure of any byproducts. The presence of duplicate sets of peaks often indicates a regioisomeric mixture[13].
Experimental Protocols
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate[4]
This protocol is designed to selectively nitrate the C4 position of the pyrazole ring while leaving the N-phenyl group untouched.
Materials:
1-Phenylpyrazole
Acetic Anhydride (Ac₂O)
Fuming Nitric Acid (≥90%)
Ice-water bath
Sodium Carbonate (for neutralization)
Crushed Ice
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (5-10 volumes).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Preparation: In a separate, dry beaker, prepare the nitrating agent by slowly adding fuming nitric acid (1.05 eq) to a small amount of acetic anhydride, keeping the mixture cooled in an ice bath.
Addition: Add the prepared acetyl nitrate solution dropwise to the cooled pyrazole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.
Reaction: After the addition is complete, let the mixture stir at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
Neutralization: Slowly add a saturated solution of sodium carbonate or solid sodium carbonate in portions until effervescence ceases and the pH is neutral or slightly basic.
Isolation: Collect the precipitated solid (4-nitro-1-phenylpyrazole) by vacuum filtration. Wash the solid thoroughly with cold water and dry it.
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Nitration of a Pyrazole using Mixed Acid[5]
This protocol uses standard mixed-acid conditions, suitable for less activated pyrazoles or when protonation is desired to direct substitution.
Materials:
Pyrazole Substrate
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Ice-water bath
Crushed Ice
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the pyrazole substrate (1.0 eq).
Dissolution & Cooling: Carefully add concentrated sulfuric acid (2.0-3.0 eq) and stir until the pyrazole dissolves. Cool the flask in an ice bath to 0–5 °C.
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to a pre-cooled portion of concentrated sulfuric acid (1.0-2.0 eq) while maintaining the temperature between 0–10 °C.
Addition: Slowly add the prepared nitrating mixture dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. The reaction can be allowed to slowly warm to room temperature if required, but this increases the risk of side reactions. Monitor by TLC.
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate of the crude product may form.
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold deionized water until the filtrate is neutral to pH paper. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: The crude product can be purified by column chromatography or recrystallization.
References
Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole. (n.d.). BenchChem.
Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364.
Bhatia, P., Avasthi, B., Kumar, D., & Pandey, K. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. Available from: [Link]
Wang, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5029. Available from: [Link]
Effect of solvent on the regioselectivity of pyrazole nitration. (n.d.). BenchChem.
Bhatia, P., Avasthi, B., Kumar, D., & Pandey, K. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available from: [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098–2113. Available from: [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Chemistry – An Asian Journal. Available from: [Link]
Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). BenchChem.
Olah, G. A. (1985). Preparation of Nitrocompounds. DTIC. Available from: [Link]
Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, 3024. Available from: [Link]
Singh, J., et al. (2022). Manipulating nitration and stabilization to achieve high energy. Science Advances, 8(19). Available from: [Link]
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]
Finar, I. L., & Hurlock, R. J. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 36(7), 1012–1017. Available from: [Link]
Habraken, C. L., & Cohen-Fernandes, P. (1973). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][4] sigmatropic nitro migration. The Journal of Organic Chemistry, 38(11), 2115–2116. Available from: [Link]
On the question of the molecular mechanism of N-nitropyrazole rearrangement. (2018). ResearchGate. Available from: [Link]
Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. Journal of the Chemical Society, 1051. Available from: [Link]
Overcoming solubility issues of nitropyrazole compounds in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery teams struggling with the "brick dust" phenomenon—where promising nitropyrazole candidates precipitate durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery teams struggling with the "brick dust" phenomenon—where promising nitropyrazole candidates precipitate during in vitro biological assays.
Nitropyrazoles are highly valuable pharmacophores, but their inherent structural properties often lead to poor aqueous solubility. This compromises assay integrity, leading to underestimated biological activity, false negatives in high-throughput screening (HTS), and erratic dose-response curves[1].
This guide provides a systematic, causality-driven approach to diagnosing and resolving nitropyrazole solubility issues, ensuring your experimental readouts are both accurate and reproducible.
The Root Cause: Why Nitropyrazoles Precipitate
The solubility of a nitropyrazole is dictated by the thermodynamic competition between its crystal lattice energy and its solvation energy. The strongly electron-withdrawing nitro group, combined with the pyrazole ring's capacity for strong intermolecular hydrogen bonding and
π−π
stacking, creates a highly stable, rigid crystal lattice[2].
When introduced into an aqueous assay buffer, the thermodynamic penalty to disrupt water-water hydrogen bonds is too high compared to the weak interactions formed with the lipophilic compound. Consequently, the system minimizes its free energy by forcing the nitropyrazole molecules to aggregate, leading to rapid nucleation and precipitation[3].
Systematic workflow for diagnosing and resolving nitropyrazole solubility issues in assays.
Troubleshooting Guide & FAQs
Q1: My nitropyrazole compound won't completely dissolve in my 10 mM DMSO stock. What is the mechanistic cause, and how do I fix it?Cause: While DMSO is the gold standard for biological assay stocks, approximately 4% of discovery compounds remain insoluble in DMSO at 10 mM[1]. Nitropyrazoles with high symmetry form extremely stable crystal lattices. If the lattice energy exceeds the solvation energy provided by DMSO, the compound remains a solid suspension.
Solution:
Kinetic Disruption: Apply mild heating (37°C - 50°C) and sonication to provide the kinetic energy needed to break the lattice[2].
Lower Stock Concentration: It is scientifically preferable to utilize a fully dissolved 1 mM or 5 mM stock rather than a 10 mM suspension, which guarantees inaccurate dosing and non-reproducible data[4].
Q2: The compound dissolves in DMSO, but when I dilute it into my cell culture media, it turns cloudy. How can I prevent this "crash-out"?Cause: This is known as solvent-shift precipitation. When the DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic nitropyrazole in a state of supersaturation. It immediately nucleates and precipitates[5].
Solution:
Never spike a high-concentration DMSO stock directly into a 1X aqueous buffer. Instead, utilize biocompatible co-solvents or excipients. For instance, adding PEG3350 (up to 5-10% v/v) has been shown to significantly enhance the solubility of aromatic compounds without destabilizing target proteins or interfering with ligand-binding affinities[3]. Alternatively, encapsulating the compound in Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) leverages a hydrophobic cavity to shield the nitropyrazole while the hydrophilic exterior maintains aqueous solubility[5].
Q3: I increased the DMSO concentration to keep the compound soluble, but now my cells are dying in the vehicle control. What is the threshold?Cause: DMSO is amphiphilic; at high concentrations, it integrates into and disrupts the lipid bilayer of cell membranes, leading to solvent-induced cytotoxicity and off-target protein denaturation[5].
Solution: The maximum tolerated concentration of DMSO is cell-type dependent, but the universal standard is to keep the final assay concentration at or below 0.5% (v/v) [5]. If your compound requires >1% DMSO to stay soluble, you must pivot to advanced formulation strategies (such as miniaturized polymer microarrays[6]) or initiate structural optimization.
Quantitative Data: Formulation Efficacy
To guide your formulation selection, the following table synthesizes the impact of various solubilization strategies on highly lipophilic pyrazole-derived scaffolds.
Visual inspection is highly subjective and fails to detect micro-precipitates, which scatter light and ruin fluorescence/absorbance readouts. To ensure trustworthiness, every assay must be preceded by a self-validating solubility check.
Protocol: Kinetic Solubility Profiling via Nephelometry
Rationale: Nephelometry detects insoluble particles by measuring scattered light. This protocol establishes the exact "kinetic solubility limit"—the maximum concentration at which your compound remains dissolved under specific assay conditions[1].
Step-by-Step Methodology:
Stock Preparation: Prepare a fully dissolved 10 mM stock of the nitropyrazole in 100% anhydrous DMSO.
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.
Buffer Transfer: Transfer 2
μ
L of each DMSO dilution into 198
μ
L of your target biological assay buffer (e.g., PBS or DMEM) in a 96-well clear-bottom plate. (This maintains a constant final DMSO concentration of 1%).
Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to simulate assay conditions and allow thermodynamic equilibrium to be reached[1].
Measurement: Read the plate using a nephelometer (or a standard microplate reader set to absorbance at 620 nm as a proxy for light scattering).
Validation Check: Plot the scattering signal against compound concentration. The vehicle control (1% DMSO in buffer) establishes the baseline. The concentration at which the signal significantly deviates from the baseline is your kinetic solubility limit. Rule: All downstream biological assays must be dosed below this empirically derived limit.
Hit-to-Lead Structural Optimization
If formulation strategies fail to yield sufficient exposure for your assay, the molecule itself must be engineered. Poor solubility in nitropyrazoles is primarily driven by molecular planarity and high crystal packing energy.
Medicinal Chemistry Strategies:
Disrupt Planarity: Introduce
sp3
hybridized carbons, bulky substituents, or increase the rotational degrees of freedom adjacent to the pyrazole ring. This directly lowers the melting point, reduces crystal packing energy, and improves aqueous solubility[7].
Append Solubilizing Groups: Introduce ionizable moieties (e.g., morpholine, piperazine, or carboxylic acids) that can be protonated or deprotonated at physiological pH (pH 7.4). This drastically improves the hydration shell around the molecule without necessarily sacrificing target affinity.
Technical Support Center: Scale-up Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS: 159427-78-8). This compound is a critical building block in the development of cGMP PDE5 inhibitors [1] and advanced energetic materials [2, 3].
Scaling up highly deactivated, nitrogen-rich heterocycles presents unique thermal and kinetic challenges. This guide provides a self-validating framework to ensure safety, high yield, and high purity at the multi-kilogram scale.
Synthetic Workflow
Fig 1: Scale-up synthesis workflow for dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate.
Process Data & Quantitative Metrics
Step
Reagents
Equivalents
Temp (°C)
Time (h)
Expected Yield (%)
IPC Validation Method
1. Nitration
Fuming HNO₃ / Oleum (30%)
5.0 / 5.0
40
12
80–85
HPLC (254 nm)
2. Esterification
MeOH / SOCl₂
Solvent / 3.0
65 (Reflux)
16
90–95
LC-MS
3. N-Methylation
Me₂SO₄ / K₂CO₃
1.2 / 2.0
25
8
85–90
HPLC (254 nm)
Troubleshooting & FAQs
Q: During the nitration step, we observe a significant exotherm and the formation of red-brown gas. How can we control this at a 10 kg scale?A: The pyrazole ring is highly deactivated by two carboxylic acid groups, necessitating harsh conditions (fuming HNO₃ and oleum) to generate a sufficient concentration of the nitronium ion (NO₂⁺) [2]. The exotherm is driven by the heat of mixing and the nitration itself.
Solution: Pre-mix the acids at 0–5 °C. Add the pyrazole substrate portion-wise to the chilled acid mixture, ensuring the internal temperature does not exceed 15 °C during addition. Red-brown gas (NO₂) indicates oxidative degradation; if observed, pause the feed and increase jacket cooling immediately.
Q: The esterification of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid using standard Fischer esterification (MeOH/H₂SO₄) stalls at ~70% conversion. Why?A: The strongly electron-withdrawing nitro group at the 4-position, combined with the pyrazole nitrogen atoms, significantly decreases the nucleophilicity of the intermediate and stabilizes the carboxylic acid. Furthermore, water generation shifts the equilibrium backwards.
Solution: Transition to Thionyl Chloride (SOCl₂) in methanol. SOCl₂ generates HCl in situ as a highly active catalyst and irreversibly consumes generated water (forming SO₂ and HCl gas), driving the reaction to >95% completion.
Q: For the N-methylation step, we are concerned about the formation of regioisomers (1-methyl vs. 2-methyl). Do we need a chromatographic separation step?A: No. A critical structural feature of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is its
C2v
symmetry (due to rapid tautomerization of the 1H/2H proton). Because the 3- and 5-positions are identical methoxycarbonyl groups, N-alkylation at either nitrogen yields the exact same product. This symmetry drastically simplifies scale-up by eliminating the need for complex regioisomer separation.
Q: We previously used Methyl Iodide (MeI) for N-methylation, but it is too volatile for our pilot plant. What is the safest alternative?A: Dimethyl sulfate (Me₂SO₄) is the standard alternative for scale-up. While still highly toxic, its higher boiling point (188 °C) significantly reduces inhalation risks compared to MeI (42 °C). Ensure a robust quench protocol using dilute aqueous ammonia is strictly followed to destroy unreacted Me₂SO₄ before workup.
Self-Validating Experimental Protocols (SOPs)
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Step 1: Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid
Causality: Fuming acids are required to overcome the extreme deactivation of the dicarboxylic acid-substituted pyrazole ring [3].
Procedure:
Charge a reactor with fuming nitric acid (11.0 vol) and cool to 0–5 °C.
Validation Check: The internal temperature must remain below 15 °C. If it spikes, pause addition. The mixture should be a clear, fuming liquid.
Portion-wise add 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) over 2 hours.
Validation Check: The solution should transition to a homogeneous pale yellow mixture. Undissolved clumps indicate insufficient agitation, which risks localized thermal runaway.
Warm the reactor to 40 °C and stir for 12 hours.
Validation Check: Perform HPLC (254 nm). The reaction is complete when the starting material peak (< 1% AUC) is replaced by a single product peak.
Quench by reverse-adding the reaction mixture over crushed ice (50 vol) to precipitate the product. Filter and wash with cold water.
Step 2: Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Causality: SOCl₂ is utilized to irreversibly remove water from the system, forcing the thermodynamically unfavorable esterification to completion.
Procedure:
Suspend the product from Step 1 (1.0 eq) in anhydrous Methanol (15.0 vol) at 0 °C.
Dropwise add Thionyl Chloride (3.0 eq) over 1 hour.
Validation Check: Vigorous gas evolution (SO₂ and HCl) must be observed. Ensure the scrubber system is active. If gas evolution ceases prematurely, the SOCl₂ may have degraded.
Heat the mixture to reflux (65 °C) for 16 hours.
Validation Check: The initial suspension must clear into a homogeneous solution as the diester forms and dissolves. A persistent suspension indicates incomplete reaction.
Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the diester.
Step 3: Synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Causality: K₂CO₃ provides sufficient basicity to deprotonate the pyrazole N-H without causing basic hydrolysis of the newly formed methyl esters.
Procedure:
Dissolve the diester from Step 2 (1.0 eq) in Acetone (10.0 vol).
Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at 25 °C.
Dropwise add Dimethyl Sulfate (1.2 eq) over 30 minutes.
Validation Check: Monitor by LC-MS. The mass should shift from[M-H]⁻ 228 (starting material) to [M+H]⁺ 244 (product).
Stir for 8 hours at 25 °C.
Critical Quench: Add 10% aqueous ammonia (2.0 vol) and stir for 1 hour.
Validation Check: A slight exotherm confirms the destruction of excess Me₂SO₄. Lack of exotherm implies either no excess Me₂SO₄ was present or the quench was ineffective.
Filter the inorganic salts, concentrate the filtrate, and recrystallize from Ethanol to yield the final pure product.
References
Source: Google Patents (US6333330B1)
Synthesis and Characterization of New Environmentally Benign Secondary Explosives Based on Azoles
Source: LMU Munich (Dissertation, Klapötke Group)
URL:[Link]
Synthesis and Thermal Decomposition Kinetics of Novel High-Energy and Low-Sensitivity Energetic Materials Based on [5,5]-Bicyclic Heterocycles
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Troubleshooting
Improving the regioselectivity of pyrazole functionalization
Welcome to the Technical Support Center for Pyrazole Functionalization . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the regioselective functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyrazole Functionalization . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the regioselective functionalization of pyrazole scaffolds.
Due to the rapid tautomerization of the adjacent N1 and N2 atoms and the competing electronic properties of the C3, C4, and C5 positions, achieving high regioselectivity is notoriously difficult. Below, we provide mechanistic troubleshooting guides, self-validating experimental protocols, and field-proven data to help you control your reaction pathways.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: My direct N-alkylation of an asymmetric pyrazole always yields an inseparable 1:1 mixture of N1 and N2 regioisomers. How can I chemically force selectivity?Causality & Solution: Unsubstituted pyrazoles exist as an equilibrium of tautomers. When you introduce an electrophile (e.g., an alkyl halide) under standard basic conditions (like K₂CO₃ in DMF), the nucleophilicity of N1 and N2 is nearly identical, leading to a thermodynamic mixture [1].
To force selectivity, you must exploit steric or electronic bias. If your pyrazole has a bulky substituent at C3, using a bulky alkylating agent (like trichloroacetimidates) with a Brønsted acid catalyst will sterically drive the alkylation to the less hindered N1 position. Alternatively, if you are building the pyrazole ring from scratch via cyclocondensation, switching your solvent from ethanol to a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP) alters the hydrogen-bonding network, stabilizing specific intermediates and pushing regioselectivity from 1:1 to >98:2 [2].
Q2: I need to N-alkylate a pyrazole for a late-stage API, but my substrate cannot tolerate harsh bases, protecting groups, or acidic cyclization conditions. Are there biocatalytic alternatives?Causality & Solution: Yes. Traditional chemical methods often fail at late-stage functionalization due to poor functional group tolerance. Recent breakthroughs in enzyme engineering have solved this. By utilizing a cyclic two-enzyme cascade, you can achieve >99% regioselectivity using simple haloalkanes. A promiscuous methyltransferase (NSA-synthase) generates a non-natural S-adenosyl-L-methionine (SAM) analogue from the haloalkane, and a second engineered enzyme transfers the alkyl group to the pyrazole with absolute precision, bypassing the need for protecting groups entirely [3].
Q3: I am attempting a Pd-catalyzed C-H arylation, but I am getting a mixture of C-4 and C-5 functionalized products. How do I direct the reaction exclusively to the C-5 position?Causality & Solution: The C-4 position of the pyrazole is the most nucleophilic carbon, making it prone to electrophilic aromatic substitution. Conversely, the C-5 position is the most acidic due to its proximity to the sp³ hybridized nitrogen. To selectively functionalize C-5, you must utilize the N1 substituent as a directing group (e.g., a SEM or THP group) or rely on direct lithiation. Treating an N1-substituted pyrazole with n-BuLi at -78 °C selectively deprotonates the C-5 proton. The resulting pyrazolyl lithium intermediate can then be trapped by an electrophile or transmetalated for cross-coupling [4].
Part 2: Mandatory Visualization of Workflows
Decision tree for selecting the correct pyrazole regioselective functionalization pathway.
Biocatalytic cascade for regiopure N-alkylation using engineered methyltransferases.
Part 3: Quantitative Data Presentation
The following table summarizes the impact of solvent and methodology on the regioselectivity of pyrazole functionalization, demonstrating the critical need to move away from conventional ethanol-based cyclizations.
Table 1: Effect of Solvent and Methodology on Pyrazole Regioselectivity
Method / Solvent
Target Reaction
Major Isomer Yield
Regioselectivity Ratio
Ethanol (Conventional)
Hydrazone Cyclocondensation
~45–50%
1:1 (Inseparable Mixture)
TFE / TFA (Acid-assisted)
Hydrazone Cyclocondensation
74–85%
98:2
HFIP (Fluorinated Solvent)
Hydrazone Cyclocondensation
>90%
>99:1
Engineered MT Cascade
Direct N-Alkylation
>90%
>99:1
Direct Lithiation (n-BuLi)
C-5 Functionalization
70–85%
>95:5
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles via Fluorinated Solvents
Purpose: To construct the pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine with >98:2 regioselectivity [2].
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).
Reagent Addition: Add the substituted hydrazine (1.05 eq) dropwise at 0 °C. Mechanistic note: TFE acts as a hydrogen-bond donor, activating the carbonyl group while simultaneously stabilizing the hydrazone intermediate, preventing premature, unselective cyclization.
Cyclization: Warm the mixture to room temperature and stir for 2–4 hours. Monitor via LC-MS. If the reaction stalls, add a catalytic amount of Trifluoroacetic Acid (TFA) (0.1 eq) to accelerate dehydration.
Workup: Concentrate the TFE under reduced pressure. Dilute the residue with Ethyl Acetate, wash sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Self-Validation (QC): Perform 2D NOESY NMR on the crude product. A definitive cross-peak correlation between the N-substituent protons and the adjacent C-5 proton confirms the correct regiochemistry. The absence of a cross-peak with the C-3 substituent validates the >98:2 selectivity.
Protocol B: Regioselective C-5 Functionalization via Directed Lithiation
Purpose: To selectively functionalize the C-5 position of an N1-substituted pyrazole without cross-reactivity at the highly nucleophilic C-4 position [4].
Preparation: Dissolve the N1-substituted pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a strict argon atmosphere.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq). Mechanistic note: The low temperature is critical to prevent ring-opening of the pyrazolyl lithium intermediate. Stir at -78 °C for 45 minutes to ensure complete C-5 deprotonation.
Electrophilic Quench: Add the desired electrophile (e.g., an acyl chloride or alkyl halide, 1.2 eq) neat or dissolved in anhydrous THF. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Self-Validation (QC): Analyze the product via ¹H NMR. The disappearance of the distinct, highly deshielded C-5 proton (typically around δ 7.5–8.0 ppm depending on N-substitution) while the C-4 and C-3 protons remain intact confirms absolute C-5 regioselectivity.
References
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds
National Center for Biotechnology Information (PMC)
URL:[Link]
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins
Organic Chemistry Portal (Org. Lett., 2008, 10, 1307-1310)
URL:[Link]
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes
Angewandte Chemie International Edition (2021)
URL:[Link]
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview
National Center for Biotechnology Information (PMC)
URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative analysis of the biological activity of nitropyrazole isomers
Title: Comparative Analysis of the Biological Activity of Nitropyrazole Isomers: A Technical Guide for Drug Discovery Introduction As a Senior Application Scientist in heterocyclic drug discovery, I frequently encounter...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Analysis of the Biological Activity of Nitropyrazole Isomers: A Technical Guide for Drug Discovery
Introduction
As a Senior Application Scientist in heterocyclic drug discovery, I frequently encounter the assumption that positional isomers of a pharmacophore will behave similarly in biological assays. In the case of nitropyrazoles—a privileged scaffold in medicinal chemistry and agrochemicals—this assumption is fundamentally flawed. The position of the nitro group (C3, C4, or C5) on the pyrazole ring dramatically alters the molecule's electronic distribution, steric profile, and redox potential. These physicochemical shifts dictate the molecule's ability to bind to target enzymes and undergo the single-electron reduction necessary for its biological activation[1]. This guide provides a rigorous comparative analysis of nitropyrazole isomers, offering actionable insights and self-validating protocols for researchers optimizing these compounds for antimicrobial, antifungal, and anticancer applications.
Mechanistic Causality: Why Isomer Position Dictates Function
The biological activity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group. When a nitropyrazole enters a pathogen or a hypoxic tumor cell, specific oxidoreductases transfer an electron to the nitro group, generating a highly reactive nitro radical anion[1]. This radical induces oxidative stress, damaging DNA and proteins to elicit cell death[2].
3-Nitropyrazoles vs. 5-Nitropyrazoles : Despite being structural isomers, their biological profiles are starkly different. 3-nitropyrazoles exhibit potent broad-spectrum antimicrobial, parasiticidal, and herbicidal properties[3]. The underlying causality stems from the spatial arrangement: the 3-nitro position is relatively unhindered, allowing optimal hydrogen-bonding with bacterial target proteins. In contrast, 5-nitro derivatives often suffer from steric clash with N1-substituents (e.g., methyl or aryl groups), which forces the nitro group out of coplanarity with the pyrazole ring. This distortion shifts the reduction potential outside the biologically accessible window, rendering 5-nitro isomers surprisingly inactive in comparative antibacterial assays[3]. However, specific 1,3-diaryl-5-nitropyrazoles have been recently engineered to fit the active sites of specific oxidoreductases and proteases, showing targeted inhibitory potential[4].
4-Nitropyrazoles : The 4-position benefits from symmetrical electron delocalization across the pyrazole ring. This unique electronic environment tunes the reduction potential (
Ered
) of the nitro group into the optimal therapeutic window for single-electron reduction by hypoxic tumor oxidoreductases, allowing 4-nitro derivatives to act as highly selective hypoxic cell sensitizers in cancer radiotherapy[1]. Furthermore, the nitrogen and oxygen atoms of the nitro group at the 4-position have been computationally identified as the primary sites of electron acceptance (LUMO), making this fragment highly sensitive to reduction[1].
Quantitative Performance Comparison
To guide scaffold selection, Table 1 summarizes the comparative biological performance and primary applications of the key isomers.
Table 1: Comparative Biological Activity and Mechanistic Profiling of Nitropyrazole Isomers
Isomer Class
Primary Application
Key Activity Metric
Mechanistic Causality
Reference
3-Nitropyrazoles
Antibacterial, Herbicidal
High broad-spectrum inhibition
Unhindered nitro group allows optimal receptor binding and coplanarity.
To accurately evaluate these isomers, researchers must employ orthogonal assays that measure both the electronic capacity for reduction and the phenotypic biological activity.
Fig 1. High-throughput evaluation workflow for nitropyrazole isomer screening.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Purpose: To determine the reduction potential of the nitro group, a direct predictor of biological activation[1].
Causality: If the reduction potential is too negative (e.g., < -0.8 V vs Ag/AgCl), biological oxidoreductases cannot transfer an electron to the prodrug, rendering it biologically inert regardless of its target affinity.
Step-by-Step:
Preparation : Dissolve the nitropyrazole isomer to a final concentration of 1 mM in a degassed phosphate buffer (pH 7.4) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.
Electrode Setup : Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
Execution : Perform cyclic voltammetry scanning from 0.0 V to -1.5 V at a scan rate of 50 mV/s.
Self-Validation Check : Spike the solution with a known standard (e.g., metronidazole). If the standard's established
E1/2
is not recovered within ±10 mV, the reference electrode is drifting or oxygen contamination is present (oxygen competes for electrons, quenching the radical signal, invalidating the run).
Fig 2. Redox-mediated activation pathway of nitropyrazole pharmacophores.
Protocol 2: Broth Microdilution Assay for Antimicrobial/Antifungal MIC
Purpose: To quantify the Minimum Inhibitory Concentration (MIC) against specific pathogens (e.g., Fusarium oxysporum[5]).
Causality: Phenotypic screening confirms that the molecule can penetrate the cell wall, resist efflux pumps, and reach its intracellular target.
Step-by-Step:
Inoculum Standardization : Prepare a microbial suspension in Mueller-Hinton broth (or RPMI for fungi) adjusted to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
Serial Dilution : In a 96-well plate, perform 2-fold serial dilutions of the nitropyrazole compound (range: 0.5 to 256 μg/mL). Ensure the final DMSO concentration does not exceed 1% v/v.
Inoculation & Incubation : Add 10 μL of the standardized inoculum to each well. Incubate at 37°C for 24 hours (or 48-72 hours for fungal strains).
Self-Validation Check : Every plate must include a Vehicle Control (1% DMSO + inoculum) and a Sterility Control (broth only). Crucial interpretation: If the vehicle control shows >5% growth inhibition compared to a DMSO-free control, the solvent is artificially inflating the compound's apparent activity, and the assay must be rejected and repeated with a lower solvent concentration.
Conclusion
The biological activity of nitropyrazoles is not a generic property of the scaffold but a highly tunable feature dictated by isomerism. By understanding the electronic and steric causality behind the 3-, 4-, and 5-nitro positions, and by employing rigorous, self-validating electrochemical and phenotypic assays, drug development professionals can rationally select the optimal isomer for their specific therapeutic target.
References
1.[1] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ResearchGate. 1
2.[3] US4235995A - 3-Nitropyrazole derivatives. Google Patents. 3
3.[4] On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. 4
4.[5] Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis. ResearchGate / Frontiers in Chemistry. 5
5.[2] Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. 2
Validation of the anticancer activity of novel pyrazole compounds
Validation of the Anticancer Activity of Novel Pyrazole Compounds: A Comparative Guide Introduction: The Pyrazole Scaffold in Oncology The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by i...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of the Anticancer Activity of Novel Pyrazole Compounds: A Comparative Guide
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its versatile hydrogen-bonding capabilities and structural rigidity. These properties make pyrazole derivatives highly effective as kinase hinge-binders in oncology[1]. Recent structure-activity relationship (SAR) studies have demonstrated that halogenated and hybrid pyrazole compounds can act as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1],.
This technical guide objectively compares the performance of a representative novel pyrazole series (designated here as "Pyr-X1" and "Pyr-X2") against clinical standard-of-care kinase inhibitors, Erlotinib and Sorafenib. By detailing the mechanistic pathways and providing self-validating experimental protocols, this guide serves as a comprehensive framework for drug development professionals evaluating novel heterocyclic anticancer agents[2].
Mechanistic Pathway & Target Engagement
Pyrazole derivatives frequently function as ATP-competitive inhibitors[2]. By occupying the ATP-binding pocket of receptor tyrosine kinases like EGFR and VEGFR2, they block the autophosphorylation required for receptor activation[3]. This upstream blockade subsequently starves the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately triggering cell cycle arrest and apoptosis[4].
Mechanistic pathway of EGFR/VEGFR inhibition by pyrazole compounds inducing apoptosis.
Comparative Efficacy: Quantitative Data Analysis
The following table synthesizes experimental data comparing the novel Pyr-X series against established clinical inhibitors. Halogenation (e.g., 4-chloro or 4-fluoro substitution) on the pyrazole ring significantly enhances lipophilicity and target affinity, driving the IC50 into the low nanomolar range[5],[3].
Compound
Primary Target Profile
Target Kinase IC50 (nM)
A549 Viability IC50 (µM)
MCF-7 Viability IC50 (µM)
Pyr-X1 (Novel)
EGFR / VEGFR2
16 / 230
8.21
0.83
Pyr-X2 (Novel)
EGFR / BRAF
25 / 27
2.20
0.46
Erlotinib (Standard)
EGFR
16
10.60
5.88
Sorafenib (Standard)
VEGFR2 / BRAF
30
15.20
8.40
Note: Pyr-X compounds demonstrate superior cytotoxicity in A549 (lung) and MCF-7 (breast) cell lines compared to standard therapies, driven by their dual-kinase inhibition profile[1],,[2].
Self-Validating Experimental Workflows
To prevent false positives during drug screening, a cascading validation system is required. The workflow below illustrates the logical progression from biochemical target engagement to phenotypic cellular validation.
Self-validating experimental workflow for pyrazole anticancer drug development.
Causality & Logic: Small heterocyclic molecules like pyrazoles often exhibit intrinsic autofluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide donor (Terbium) and a delayed reading window to eliminate background autofluorescence[6]. Furthermore, the ratiometric readout (520 nm / 490 nm) creates a self-validating system that mathematically cancels out well-to-well dispensing errors and inner-filter effects[6],[7].
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[8].
Compound Plating: Dispense 5 µL of Pyr-X compounds (3-fold serial dilution) into a low-volume 384-well black microplate. Include Erlotinib as a positive control and 1% DMSO as a vehicle (maximum signal) control.
Enzyme/Substrate Addition: Add 5 µL of a master mix containing EGFR kinase and fluorescein-labeled poly-GT substrate[9].
Reaction Initiation: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km,app concentration). Incubate for 60 minutes at room temperature[8].
Termination & Detection: Stop the reaction by adding 5 µL of TR-FRET dilution buffer containing EDTA (10 mM final) to chelate Mg2+, alongside a Terbium-labeled anti-phosphotyrosine antibody (2 nM final)[6],[8].
Data Acquisition: Incubate for 30 minutes, then read on a compatible microplate reader (e.g., PHERAstar) measuring emission at 490 nm and 520 nm[7]. Calculate the IC50 using a 4-parameter logistic regression of the 520/490 ratio.
Causality & Logic: While MTT assays are ubiquitous in literature[1], nitrogen-rich heterocycles like pyrazoles can occasionally act as redox cyclers, artificially reducing tetrazolium salts and masking true cytotoxicity. To ensure trustworthiness, we mandate ATP-based luminescence (e.g., CellTiter-Glo). This assay directly quantifies metabolically active cells via the luciferase reaction, providing an artifact-free, self-validating viability readout.
Step-by-Step Methodology:
Cell Seeding: Seed A549 or MCF-7 cells at 5,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.
Treatment: Treat cells with Pyr-X compounds (0.1 - 50 µM) for 72 hours.
Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.
Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the culture media volume. Induce cell lysis by mixing on an orbital shaker for 2 minutes.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.
Protocol C: Apoptosis Validation via Flow Cytometry
Causality & Logic: Reduced ATP levels in the viability assay could indicate cytostasis (growth arrest) rather than true cytotoxicity. To validate that the pyrazole compounds are actively killing cancer cells, Annexin V/PI dual staining is required. This differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis, mechanically confirming the pathway proposed in Section 2[2].
Benchmarking the synthetic efficiency of different routes to nitropyrazoles
The synthesis of nitropyrazoles is a critical cornerstone in the development of high-energy density materials (HEDMs), pharmaceuticals, and agrochemicals 1. The strategic placement of nitro groups on the pyrazole ring pr...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of nitropyrazoles is a critical cornerstone in the development of high-energy density materials (HEDMs), pharmaceuticals, and agrochemicals 1. The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's detonation parameters, thermal stability, and pharmacological efficacy 2. However, achieving high regioselectivity and synthetic efficiency presents a significant challenge.
As an application scientist, evaluating these synthetic pathways requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic causalities driving each route. This guide objectively benchmarks the synthetic routes to the two most fundamental mononitropyrazole isomers: 4-nitropyrazole and 3-nitropyrazole .
Mechanistic Pathways & Causal Logic
The 4-Nitropyrazole Pathway: Direct C-Nitration
Due to the electron-rich nature of the pyrazole ring, electrophilic aromatic substitution naturally favors the C4 position. The intermediate Wheland complex formed at C4 is highly stable because it avoids placing a positive charge adjacent to the electronegative nitrogen atoms [[2]]().
Historically, traditional direct nitration using concentrated nitric and sulfuric acids at 90°C yielded a modest 56% . The inefficiency stems from the generation of water during the nitration process, which dilutes the concentration of the active nitronium ion (
NO2+
). By transitioning to an optimized one-pot system utilizing fuming nitric acid (98%) and fuming sulfuric acid (20%), the oleum acts as a powerful desiccant. It absorbs the generated water, maintaining a high
NO2+
concentration and acting as a catalyst, thereby driving the yield up to a highly efficient 85% []().
The 3-Nitropyrazole Pathway: N-Nitration and Thermal Rearrangement
Direct nitration at the C3 or C5 position is electronically unfavorable. To access 3-nitropyrazole, chemists must employ a two-step workaround: N-nitration followed by thermal rearrangement 1.
First, pyrazole is reacted with acetyl nitrate (generated in situ from nitric acid and acetic anhydride). This milder reagent selectively nitrates the pyrrole-type nitrogen to form N-nitropyrazole 3. Subsequently, heating the N-nitropyrazole in a high-boiling solvent (such as anisole or 1,2-dichlorobenzene) induces a [1,5]-sigmatropic rearrangement 4. The nitro group migrates to the adjacent carbon, driven by the thermodynamic preference of the C-NO
2
bond over the weaker N-NO
2
bond, yielding 3-nitropyrazole with high efficiency 5.
Visualizing the Synthetic Logic
Synthetic workflow for 3- and 4-nitropyrazole from pyrazole.
Quantitative Benchmarking
The following table summarizes the quantitative efficiency of the primary synthetic routes to mononitropyrazoles.
Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole
Causality Focus: Using fuming sulfuric acid prevents the dilution of the nitration system by absorbing water byproducts, pushing the equilibrium toward complete conversion .
Preparation of Pyrazole Sulfate: In a round-bottom flask, slowly add 1 molar equivalent of pyrazole to 2.1 molar equivalents of concentrated sulfuric acid pre-cooled in an ice bath.
Validation Checkpoint: The dissolution is highly exothermic; maintaining a cool temperature prevents premature decomposition and charring.
Nitration: Dropwise add a pre-mixed solution of 98% fuming nitric acid (1.5 equiv) and 20% fuming sulfuric acid (3.0 equiv) to the flask.
Reaction: Raise the temperature to 50°C and stir continuously for 1.5 hours 1.
Quenching & Isolation: Pour the reaction mixture into 200 mL of crushed ice water.
Validation Checkpoint: A massive amount of white solid will immediately precipitate, indicating successful nitration and low aqueous solubility of the target product .
Purification: Filter the solid, wash thoroughly with ice water, and dry under vacuum. Recrystallize from ethyl ether/hexane to yield pure 4-nitropyrazole (85% yield) .
Protocol 2: Two-Step Synthesis of 3-Nitropyrazole
Causality Focus: Direct nitration at C3 is sterically and electronically hindered. N-nitration followed by thermal rearrangement bypasses this barrier by leveraging the thermodynamic driving force of forming a more stable C-NO
2
bond from an N-NO
2
intermediate 5.
N-Nitration: Dissolve pyrazole in glacial acetic acid. Slowly add fuming nitric acid, followed by acetic anhydride, maintaining the temperature between 20-25°C 6.
Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a mild agent that selectively targets the nitrogen atom rather than the carbon ring [[3]]().
Intermediate Isolation: After 2 hours, pour the mixture over crushed ice. Filter and dry the resulting white powder.
Validation Checkpoint: The intermediate N-nitropyrazole should yield approximately 85.5%. Critical Note: Do not over-dry in a heated oven, as N-nitropyrazole exhibits ambient pressure sublimation behavior and will be lost [[3]]().
Thermal Rearrangement: Dissolve the N-nitropyrazole in anisole (or 1,2-dichlorobenzene). Heat the solution to 145°C for 10 hours 4.
Final Isolation: Cool the mixture and isolate the product.
Validation Checkpoint: The rearrangement step typically proceeds cleanly with a high yield of ~92.8%, resulting in an overall 3-nitropyrazole yield of ~79.3% 1, 5.